2-Hydroxyisonicotinic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHCJLRTXPHUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944942 | |
| Record name | 2-Hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22282-72-0 | |
| Record name | 22282-72-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxypyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70944942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxyisonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what are the properties of 2-hydroxyisonicotinic acid
An In-depth Technical Guide to the Properties and Applications of 2-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, existing in tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a pivotal heterocyclic compound with significant applications in medicinal and agricultural chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and biological significance. It is a versatile intermediate in the development of pharmaceuticals, including treatments for tuberculosis and metabolic disorders, and in the synthesis of advanced agrochemicals.[1] A notable biological property of this compound is its ability to chelate metal ions, particularly iron(III), suggesting its potential in therapeutic strategies targeting metal-dependent pathways.[2] This document details its known characteristics and provides exemplary experimental protocols to facilitate further research and development.
Physicochemical Properties
This compound is a white to off-white crystalline solid. It exists in equilibrium with its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid, a form that often predominates in the solid state. This tautomerism plays a crucial role in its chemical reactivity and biological interactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅NO₃ | [3] |
| Molecular Weight | 139.11 g/mol | [3] |
| CAS Number | 22282-72-0 | [4] |
| Melting Point | >300 °C (decomposes) | [5] |
| Appearance | White to orange to green powder/crystal | |
| Topological Polar Surface Area (TPSA) | 70.16 Ų | [3] |
| logP | 0.0731 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Characterization
Synthetic Routes
Several synthetic pathways to this compound have been reported. A common laboratory and industrial-scale synthesis involves the hydrolysis of 4-cyanopyridine. This method is efficient and proceeds through the formation of an intermediate amide.
Another documented route involves the enzymatic hydrolysis of 4-cyanopyridine using nitrilase enzymes from microorganisms like Nocardia globerula NHB-2, offering a greener alternative to chemical synthesis.[6]
Experimental Protocol: Synthesis via Hydrolysis of 4-Cyanopyridine
This protocol describes a representative chemical synthesis of isonicotinic acid from 4-cyanopyridine, which can be adapted for the synthesis of this compound through subsequent hydroxylation or by starting with a hydroxylated precursor.
Materials:
-
4-cyanopyridine
-
Hydrazine hydrate
-
Magnesium oxide
-
Methanol
-
Water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
A mixture of 4-cyanopyridine (4 parts), water (80 parts), and hydrazine hydrate (4 parts) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Magnesium oxide (0.04 parts) is added to the mixture as a catalyst.
-
The reaction mixture is heated on a steam bath for 15 hours with continuous stirring.[7]
-
After the reaction is complete, the solution is filtered while hot to remove the magnesium oxide and any insoluble byproducts.[7]
-
The filtrate is then evaporated to dryness under reduced pressure using a rotary evaporator to obtain the crude product.[7]
-
The solid residue is recrystallized from methanol or ethanol to yield the purified isonicotinyl hydrazide.[7] This can then be converted to this compound through appropriate chemical modifications.
Analytical Characterization
The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure, including the tautomeric form present in a given solvent.
-
Mass Spectrometry (MS): MS is employed to confirm the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of the synthesized compound.
Biological Properties and Applications
Pharmaceutical and Agrochemical Intermediate
This compound and its tautomer are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1]
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of drugs for treating tuberculosis, metabolic disorders, and HIV.[1][8]
-
Agrochemicals: This compound is utilized in the development of advanced crop protection agents.[1]
Metal Chelating Activity
This compound has demonstrated the ability to form stable complexes with metal ions, notably iron(III).[2] This property is attributed to the presence of the hydroxyl and carboxylic acid functional groups, which can coordinate with metal centers. This chelation capability suggests potential applications in conditions associated with metal overload or in the design of inhibitors for metalloenzymes.[2][9]
Visualizing Synthesis and Potential Mechanism of Action
The following diagrams, generated using the DOT language, illustrate a plausible synthetic workflow and a hypothesized mechanism of action based on its metal chelating properties.
Caption: A generalized workflow for the synthesis of this compound, starting from 4-cyanopyridine.
Caption: Hypothesized mechanism of action of this compound as a metal chelator, leading to enzyme inhibition.
Conclusion
This compound is a compound of significant interest to the scientific and industrial communities. Its versatile chemical nature, arising from its functional groups and tautomerism, makes it a valuable precursor in the synthesis of a wide array of complex molecules with important biological activities. The metal-chelating properties of this compound open up further avenues for research into its potential therapeutic applications. This guide provides a foundational understanding of its properties and serves as a resource for professionals engaged in drug discovery and development, as well as in the broader field of chemical synthesis. Further exploration into its specific biological targets and mechanisms of action is warranted to fully exploit its potential.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 22282-72-0|this compound|BLD Pharm [bldpharm.com]
- 5. Getting the chemistry right: protonation, tautomers and the importance of H atoms in biological chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioencapsulation.net [bioencapsulation.net]
- 7. US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile - Google Patents [patents.google.com]
- 8. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chelating agents in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Chemical Structure, Properties, and Applications
A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction
2-Hydroxyisonicotinic acid, also known by its tautomeric name 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. As a derivative of isonicotinic acid, it belongs to a class of pyridine carboxylic acids that are integral scaffolds in numerous pharmaceuticals, including treatments for tuberculosis, cancer, and inflammatory diseases.[1] This technical guide provides a detailed examination of its chemical structure, physicochemical properties, synthesis, and its role as a versatile building block in the creation of novel therapeutic agents.
Chemical Structure and Tautomerism
This compound primarily exists in its more stable pyridone tautomeric form, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism is a key feature of hydroxypyridines and influences the molecule's chemical reactivity and biological interactions. The equilibrium between the hydroxy-pyridine and pyridone forms can be influenced by solvent polarity and pH.
Chemical Identification
| Identifier | Value |
| CAS Number | 22282-72-0[2] |
| Molecular Formula | C₆H₅NO₃[2] |
| Molecular Weight | 139.11 g/mol [2] |
| IUPAC Name | 2-Oxo-1,2-dihydropyridine-4-carboxylic acid |
| Synonyms | 2-Hydroxy-4-pyridinecarboxylic acid, 2-keto-1H-pyridine-4-carboxylic acid |
| SMILES | O=C(O)c1cc[nH]c(=O)c1 |
| InChI | InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-3H,(H,7,8)(H,9,10) |
| InChIKey | BXHCJLRTXPHUGH-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. The following table summarizes its key properties.
| Property | Value | Source |
| Physical State | Solid | |
| Melting Point | 300 °C | [3] |
| Boiling Point (Predicted) | 384.0 ± 42.0 °C | [3] |
| Density (Predicted) | 1.451 ± 0.06 g/cm³ | [3] |
| Topological Polar Surface Area (TPSA) | 70.16 Ų | [4] |
| LogP | 0.0731 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Synthesis of 2-Oxo-1,2-dihydropyridine Derivatives
Figure 1. General synthetic workflow for 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.
Experimental Protocol: Synthesis of a 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative (Adapted)[6]
This protocol is adapted from the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives and serves as a representative procedure.
Materials:
-
Meldrum's acid
-
Triethyl orthoformate
-
Aniline
-
Active methylene nitrile (e.g., cyanoacetamide)
-
Potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
Synthesis of 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione:
-
A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and aniline (0.1 mol) is prepared.
-
The reaction mixture is stirred and heated. The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the mixture is cooled, and the product is isolated, for example, by filtration and washing with a suitable solvent.
-
-
Synthesis of the 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Derivative:
-
Potassium hydroxide (0.02 mol) is added to a vigorously stirred suspension of the enaminone from the previous step (0.01 mol) and the active methylene nitrile (e.g., cyanoacetamide, 0.01 mol) in a suitable solvent like ethanol.
-
The reaction mixture is stirred for 24 hours.
-
The mixture is then acidified with concentrated HCl to a pH of 5 and maintained for 3 hours.
-
The precipitate that forms is filtered off and washed successively with water and ethanol to yield the final product.
-
Spectroscopic Properties
Detailed spectroscopic data for this compound is not extensively published. However, based on its structure and data from its isomer, 2-hydroxynicotinic acid[6], the following spectral characteristics can be anticipated.
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring are expected in the aromatic region (typically 6.0-8.5 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.
-
N-H Proton: A broad singlet for the N-H proton of the pyridone tautomer is expected, likely in the downfield region (>10 ppm).
-
O-H Proton: A broad singlet for the carboxylic acid proton will also be present, typically in the downfield region (>11 ppm).
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[7]
-
C=O Stretch (Carboxylic Acid): A strong absorption band between 1760-1690 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[7]
-
C=O Stretch (Pyridone): Another strong carbonyl absorption from the pyridone ring is expected, typically around 1650 cm⁻¹.
-
C=C and C=N Stretches: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the aromatic ring stretches.
Mass Spectrometry:
-
Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound (139.11 g/mol ) is expected.
-
Fragmentation Pattern: Common fragmentation patterns would involve the loss of H₂O (from the carboxylic acid), CO₂, and cleavage of the pyridine ring.
Biological Activity and Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[8] Its derivatives have shown promise in various therapeutic areas.
Enzyme Inhibition
Derivatives of isonicotinic acid have been identified as potent inhibitors of various enzymes. For instance, certain isonicotinoyl compounds have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[9] The pyridine nitrogen and other functional groups can form key interactions, such as hydrogen bonds, with amino acid residues in the active site of the target enzyme.[9]
Antimicrobial and Cytotoxic Activity
The pyridine carboxylic acid scaffold is present in many antimicrobial and anticancer drugs.[1] While direct data on this compound is limited, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines.[10][11]
Experimental Protocols for Biological Evaluation
The following are detailed, representative protocols for assessing the biological activity of compounds like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cancer cell lines.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the selected cancer cell lines in their appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Harvest the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Figure 2. Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Enzyme Inhibition Assay (General Protocol)
This is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[14]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound (inhibitor)
-
Assay buffer (optimized for the enzyme)
-
96-well plates
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare all solutions (enzyme, substrate, inhibitor, buffer) at the desired concentrations. The inhibitor should be prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and different concentrations of the inhibitor. Include a control with no inhibitor. Allow the mixture to pre-incubate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement interval and duration will depend on the enzyme's reaction rate.
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not well-documented, the parent compound, nicotinic acid (niacin), is known to interact with the nicotinic acid receptor (HM74A), which can enhance the arachidonic acid signaling pathway.[15][16] This pathway is crucial in inflammation and cellular signaling.
Figure 3. Potential involvement of nicotinic acid derivatives in the arachidonic acid signaling pathway.
Conclusion
This compound is a valuable heterocyclic compound with a stable pyridone tautomeric form. Its versatile chemical structure makes it an important building block for the synthesis of a wide array of biologically active molecules. With applications spanning enzyme inhibition and the development of antimicrobial and cytotoxic agents, this compound holds significant promise for future drug discovery and development efforts. Further research into its specific biological targets and mechanisms of action will undoubtedly unveil new therapeutic opportunities.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Isonicotinic acid, 2-amino-6-chloro-, hydrazide [webbook.nist.gov]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives [mdpi.com]
- 11. jcmimagescasereports.org [jcmimagescasereports.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. superchemistryclasses.com [superchemistryclasses.com]
- 15. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enhancement of arachidonic acid signaling pathway by nicotinic acid receptor HM74A (Journal Article) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to 2-Hydroxy-4-Pyridinecarboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-4-pyridinecarboxylic acid and its structural analogs represent a pivotal class of heterocyclic compounds with broad applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of 2-hydroxy-4-pyridinecarboxylic acid, including its nomenclature, physicochemical properties, and key applications in drug discovery. A central focus is placed on the role of pyridinecarboxylic acid derivatives as potent enzyme inhibitors, a mechanism that underpins their therapeutic potential. This document consolidates critical data, outlines general synthetic considerations, and visualizes the fundamental mechanism of enzyme inhibition to support ongoing research and development efforts.
Nomenclature and Synonyms
2-Hydroxy-4-pyridinecarboxylic acid is known by several names, reflecting its structure and historical context in chemical literature. A comprehensive list of synonyms is provided below to aid in literature searches and material sourcing.
| Synonym | Reference |
| 2-Hydroxyisonicotinic acid | [1] |
| 2-oxo-1H-pyridine-4-carboxylic acid | [1] |
| 1,2-dihydro-2-oxo-4-Pyridinecarboxylic acid | [1] |
| 2-hydroxy-pyridine-4-carboxylic acid | [1] |
| 6-oxohydropyridine-4-carboxylic acid | [1] |
Physicochemical Properties
The fundamental physicochemical properties of 2-hydroxy-4-pyridinecarboxylic acid are summarized in the table below. These data are essential for experimental design, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C6H5NO3 | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| CAS Number | 22282-72-0 | [1] |
| IUPAC Name | 2-oxo-1H-pyridine-4-carboxylic acid | [1] |
| Canonical SMILES | C1=CNC(=O)C=C1C(=O)O | [1] |
| InChI Key | BXHCJLRTXPHUGH-UHFFFAOYSA-N | [1] |
| Appearance | Solid | - |
| Purity | ≥97% (typical) | - |
Synthesis and Experimental Protocols
General Synthetic Approach: Hydrolysis of Cyanopyridines
One common method for the synthesis of pyridine carboxylic acids involves the hydrolysis of the corresponding cyanopyridine. This two-step process is outlined below.
Experimental Considerations:
-
Starting Material: The synthesis would commence with a suitably substituted pyridine, such as 2-cyano-4-hydroxypyridine.
-
Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid, typically under basic conditions using an aqueous solution of a strong base like sodium hydroxide, followed by heating.
-
Acidification: The resulting carboxylate salt is then neutralized with a strong acid (e.g., hydrochloric acid) to precipitate the final carboxylic acid product.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent.
Biological Activity and Applications in Drug Development
Pyridine carboxylic acid isomers and their derivatives are recognized for their diverse biological activities and have been instrumental in the development of numerous therapeutic agents.[2][3] Their utility spans a wide range of diseases, including tuberculosis, cancer, and neurodegenerative disorders.[2][3]
Enzyme Inhibition
A primary mechanism through which pyridine carboxylic acid derivatives exert their therapeutic effects is via enzyme inhibition.[2][3] The pyridine ring acts as a versatile scaffold, and the carboxylic acid group can participate in crucial binding interactions within the active site of an enzyme, often coordinating with metal ions.[2]
Derivatives of pyridine-4-carboxylic acid have shown inhibitory activity against several key enzyme targets:
-
Carbonic Anhydrases (CAs): These enzymes are involved in processes such as pH regulation and fluid secretion. CA inhibitors are used to treat glaucoma, altitude sickness, and edema.[2]
-
IspH Inhibitors: The IspH enzyme is critical for isoprenoid biosynthesis in many pathogenic bacteria but is absent in humans, making it an attractive target for the development of novel antibacterial drugs.[2]
-
Kinase Inhibition: Various kinase inhibitors based on the pyridine carboxylic acid scaffold have been developed to target signaling pathways implicated in cancer cell growth and proliferation.[2]
The general mechanism of competitive enzyme inhibition, a common mode of action for these compounds, is illustrated in the diagram below.
In competitive inhibition, the inhibitor molecule, which often resembles the substrate, binds to the active site of the enzyme. This binding is reversible and prevents the natural substrate from binding, thereby reducing the rate of the enzymatic reaction.
Chelation Therapy
Certain hydroxypyridinecarboxylic acids have been investigated for their potential as chelating agents for metal ions like iron (Fe³⁺) and aluminum (Al³⁺).[4] For instance, 2-methyl-3-hydroxy-4-pyridinecarboxylic acid has been synthesized and studied for its ability to form stable complexes with these metals, suggesting potential applications in treating metal overload disorders.[4] The study indicated that while its complexation efficiency is lower than some existing chelators, it demonstrates no cytotoxic activity on various cell lines.[4]
Conclusion
2-Hydroxy-4-pyridinecarboxylic acid and its related structures are of significant interest to the scientific community, particularly in the realm of drug discovery and development. The versatility of the pyridine scaffold, combined with the key role of the carboxylic acid moiety in biological interactions, has led to the development of a wide array of enzyme inhibitors and other biologically active molecules. This guide provides a foundational understanding of the nomenclature, properties, and applications of this important compound class. Further research into novel synthetic routes and the exploration of new biological targets will undoubtedly continue to expand the therapeutic potential of pyridine carboxylic acid derivatives.
References
- 1. 6,6'-Dibromo-4,4'-di(hexoxymethyl)-2,2'- bipyridine: a new solubilizing building block for macromolecular and supramolecular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-methyl-3-hydroxy-4-pyridinecarboxylic acid as a possible chelating agent for iron and aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of 4-Carboxy-2(1H)-pyridinone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Carboxy-2(1H)-pyridinone, also known by its tautomeric name 2-hydroxy-isonicotinic acid, is a pyridinone derivative with significant potential in medicinal chemistry. First identified as a microbial metabolite, this compound belongs to a class of molecules that have garnered interest for their diverse biological activities, most notably as antibacterial agents. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of 4-carboxy-2(1H)-pyridinone and its derivatives, with a focus on their mechanism of action as inhibitors of bacterial DNA synthesis.
Discovery and Historical Context
The initial discovery of 4-carboxy-2(1H)-pyridinone in a biological system dates back to 1979, when it was identified as a metabolite in the microbial degradation of isonicotinic acid and isoniazid by Sarcina sp.[1] In this context, it was referred to as 2-hydroxy-isonicotinic acid. This early work provided initial characterization of the compound, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, establishing its presence in biological pathways.[1]
While a definitive singular report of its first chemical synthesis is not readily apparent in the historical literature, the synthesis of the pyridinone core is well-established through various methods. The Guareschi-Thorpe reaction, for instance, provides a general route to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[2][3][4] A closely related compound, citrazinic acid (2,6-dihydroxyisonicotinic acid), can be synthesized from citric acid, highlighting a potential biosynthetic and synthetic precursor relationship.[5][6][7]
The broader class of 4-hydroxy-2-pyridone alkaloids, to which 4-carboxy-2(1H)-pyridinone belongs, has a rich history, with diverse structures being isolated from natural sources and exhibiting a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects. This has spurred significant interest in the synthesis and derivatization of the 4-hydroxy-2-pyridone scaffold for drug discovery.
Physicochemical Properties and Spectroscopic Data
4-Carboxy-2(1H)-pyridinone exists in tautomeric equilibrium with 2-hydroxy-isonicotinic acid. The pyridinone form is generally favored in solution.
Table 1: Physicochemical and Spectroscopic Data for 4-Carboxy-2(1H)-pyridinone and Related Compounds
| Property | Value/Data | Source |
| Molecular Formula | C6H5NO3 | [PubChem] |
| Molecular Weight | 139.11 g/mol | [PubChem] |
| CAS Number | 22282-72-0 | [PubChem] |
| IUPAC Name | 2-oxo-1H-pyridine-4-carboxylic acid | [PubChem] |
| Synonyms | 2-Hydroxy-isonicotinic acid, 2-Hydroxy-4-pyridinecarboxylic acid | [PubChem] |
| 1H NMR (DMSO-d6) | δ 13.51 (s, 1H, COOH), 10.43 (s, 1H, OH), 8.93 (d, J=2.6 Hz, 1H), 8.51 (d, J=2.5 Hz, 1H), 7.46 (t, J=7.7 Hz, 1H), 7.31-7.41 (m, 6H), 7.02 (d, J=8.2 Hz, 1H), 6.97 (t, J=7.7 Hz, 1H), 5.40 (s, 2H) (for a derivative) | [8] |
| 13C NMR (DMSO-d6) | δ 191.4, 164.9, 163.0, 156.3, 149.1, 144.8, 135.9, 133.9, 130.7, 129.2, 128.5, 128.4, 124.8, 120.0, 118.8, 117.2, 117.1, 53.6 (for a derivative) | [8] |
| Mass Spectrometry | Prominent peaks at m/e 122 (M+-OH) and 111 (M+-CO) reported for 2-hydroxy-isonicotinic acid. | [1] |
Synthesis and Experimental Protocols
While a specific protocol for the direct synthesis of the parent 4-carboxy-2(1H)-pyridinone is not detailed in the readily available literature, several general methods for the synthesis of substituted pyridones and related carboxylic acids can be adapted. One of the most relevant and historically significant is the synthesis of the closely related citrazinic acid from citric acid.
Example Experimental Protocol: Synthesis of Citrazinic Acid from Citric Acid and Urea (Hydrothermal Method)
This protocol provides a representative method for the synthesis of a closely related dihydroxy-carboxy-pyridine derivative.
Materials:
-
Citric acid
-
Urea
-
Deionized water
-
Reaction kettle (100 ml)
-
Oven
-
Centrifuge
Procedure: [5]
-
Dissolve citric acid (e.g., 0.6094-1.2188 g) and urea (e.g., 0.6966-1.3932 g) in 60-80 ml of deionized water.
-
Subject the solution to ultrasonic treatment for 5-10 minutes to ensure uniform mixing.
-
Transfer the mixed solution to a 100 ml reaction kettle.
-
Place the sealed reaction kettle in an oven preheated to a temperature between 160-200 °C.
-
Maintain the hydrothermal conditions for 2-6 hours.
-
Allow the reaction kettle to cool to room temperature. A dark green solution should be obtained.
-
Centrifuge the resulting solution at high speed.
-
Discard the supernatant.
-
Dry the resulting yellow precipitate to obtain the citrazinic acid product.
Biological Activity and Mechanism of Action
The 4-hydroxy-2-pyridone scaffold is a key pharmacophore in a novel class of antibacterial agents that are effective against Gram-negative pathogens, including multidrug-resistant strains.[9][10][11]
Antibacterial Activity
Derivatives of 4-hydroxy-2-pyridone have demonstrated significant in vitro activity against a range of bacteria. For example, optimized indolyl-containing derivatives have shown Minimum Inhibitory Concentration (MIC90) values of 0.5-1 µg/mL against Escherichia coli and 8-16 µg/mL against Acinetobacter baumannii.[10]
Table 2: Representative Antibacterial Activity of 4-Hydroxy-2-pyridone Derivatives
| Compound Class | Target Organism | MIC90 (µg/mL) | Source |
| Fused indolyl-containing 4-hydroxy-2-pyridones | Escherichia coli | 0.5 - 1 | [10] |
| Fused indolyl-containing 4-hydroxy-2-pyridones | Acinetobacter baumannii | 8 - 16 | [10] |
| Aminophenyl-substituted 4-hydroxy-2-pyridones | Fluoroquinolone-resistant E. coli | Modest activity | [9] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
The primary mechanism of antibacterial action for the 4-hydroxy-2-pyridone class is the inhibition of bacterial DNA synthesis.[9][11] Specifically, these compounds target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[10] These enzymes are essential for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Responsible for introducing negative supercoils into bacterial DNA.
-
Topoisomerase IV: Primarily involved in the decatenation of daughter chromosomes after replication.
By inhibiting these enzymes, 4-hydroxy-2-pyridone derivatives disrupt essential cellular processes, leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which also target these enzymes but at a different binding site, suggesting that these compounds could be effective against fluoroquinolone-resistant strains.[10]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a general workflow for evaluating the antibacterial properties of these compounds.
Figure 1: Mechanism of bacterial DNA synthesis inhibition by 4-hydroxy-2-pyridone derivatives.
Figure 2: General experimental workflow for the evaluation of 4-hydroxy-2-pyridone antibacterial agents.
Conclusion and Future Perspectives
4-Carboxy-2(1H)-pyridinone and its derivatives represent a promising class of compounds with significant potential for the development of new antibacterial agents. Their discovery as a microbial metabolite and the subsequent exploration of the broader 4-hydroxy-2-pyridone scaffold have revealed a potent mechanism of action targeting bacterial DNA synthesis. The ability of these compounds to inhibit both DNA gyrase and topoisomerase IV, coupled with their efficacy against resistant strains, makes them attractive candidates for further investigation. Future research should focus on the synthesis of a wider range of derivatives to establish a more comprehensive structure-activity relationship, as well as detailed pharmacokinetic and toxicological studies to assess their clinical viability. The development of efficient and scalable synthetic routes to the core 4-carboxy-2(1H)-pyridinone scaffold will be crucial for advancing these efforts.
References
- 1. US2729647A - Process for preparing citrazinic acid - Google Patents [patents.google.com]
- 2. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN108164458B - Synthetic method of citrazinic acid - Google Patents [patents.google.com]
- 6. US2752354A - Process for preparing citrazinamide and citrazinic acid - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors Active against Multidrug Resistant Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Hydroxyisonicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxyisonicotinic acid, a derivative of isonicotinic acid, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of its core biological functions, including its antimicrobial properties, potential as an iron chelator, and putative role in the inhibition of hypoxia-inducible factor-1 (HIF-1). This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visualizations of relevant signaling pathways and experimental workflows to support further research and drug development endeavors.
Core Biological Activities
This compound has demonstrated a range of biological effects, primarily centered around its antimicrobial and chelating properties. While research into its direct therapeutic applications is ongoing, the existing data suggests potential for its use as a lead compound in drug discovery.
Antimicrobial Activity
This compound has been shown to possess bacteriostatic properties. A study investigating a series of related compounds reported the antimicrobial activity of a "2-hydroxynicotinoid" against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Organism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | - | 402.50 |
| Escherichia coli | - | 402.50 |
Note: Data is for a "2-hydroxynicotinoid" compound, which is presumed to be this compound or a closely related derivative.
Iron (III) Chelation
Potential as a Hypoxia-Inducible Factor-1 (HIF-1) Inhibitor
While direct evidence is limited, the structural similarity of this compound to other known inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) suggests it may have a role in this pathway. HIF-1 is a key transcription factor in the cellular response to hypoxia and is a validated target in cancer therapy.[2][3] Further investigation is required to determine the specific inhibitory activity and mechanism of this compound on HIF-1.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard broth microdilution method to determine the MIC of this compound against bacterial strains.[4]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile deionized water) at a concentration of 10 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 1024 µg/mL to 2 µg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria, as observed by the absence of turbidity. This can be confirmed by measuring the optical density at 600 nm.
Potentiometric Titration for Iron (III) Chelation
This protocol outlines a potentiometric titration method to determine the stability constants of the complex formed between this compound and iron (III).[1][5]
Materials:
-
This compound
-
Ferric chloride (FeCl₃) solution of known concentration
-
Potassium nitrate (KNO₃) solution (for maintaining ionic strength)
-
Standardized sodium hydroxide (NaOH) solution
-
Potentiometer with a combined pH electrode
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation: Prepare a solution of this compound of known concentration in a solution of constant ionic strength (e.g., 0.1 M KNO₃).
-
Titration Setup: Place the solution in the thermostated reaction vessel and insert the pH electrode.
-
Titration: Titrate the solution with the standardized NaOH solution in the absence and presence of a known concentration of FeCl₃.
-
Data Acquisition: Record the pH of the solution after each addition of the NaOH titrant.
-
Data Analysis: The protonation constants of the ligand and the stability constants of the iron (III) complexes are calculated from the titration curves using appropriate software (e.g., HYPERQUAD).
HIF-1α Reporter Gene Assay
This protocol describes a cell-based reporter assay to screen for the inhibitory activity of this compound on HIF-1α.[6][7]
Materials:
-
Human cancer cell line (e.g., HeLa or MCF-7) stably transfected with a hypoxia-responsive element (HRE)-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl₂ or deferoxamine)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HRE-luciferase reporter cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Induction of Hypoxia: Induce HIF-1α expression by placing the plate in a hypoxia chamber (1% O₂) or by adding a chemical inducer for 16-24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: The inhibitory effect of this compound on HIF-1α transcriptional activity is determined by the reduction in luciferase signal compared to the untreated control. The IC₅₀ value can be calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize potential signaling pathways and a general experimental workflow for investigating the biological activity of this compound.
Figure 1: General experimental workflow for evaluating this compound.
Figure 2: Potential mechanism of HIF-1α inhibition by this compound.
Figure 3: Logical relationship of iron chelation by this compound.
Conclusion
This compound presents as a molecule with notable biological activities that warrant further investigation. Its demonstrated antimicrobial effects and potential as an iron chelator and HIF-1 inhibitor provide a foundation for its exploration in various therapeutic areas. The methodologies and conceptual frameworks provided in this guide are intended to facilitate future research into the precise mechanisms of action and to unlock the full therapeutic potential of this promising compound. Further studies are essential to obtain more robust quantitative data and to elucidate its effects on specific cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of HIF-1 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. An optimized reporter of the transcription factor hypoxia-inducible factor 1α reveals complex HIF-1α activation dynamics in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Potential of 2-Hydroxyisonicotinic Acid Derivatives: A Technical Guide for Drug Discovery
An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Promise for Researchers, Scientists, and Drug Development Professionals.
Introduction
The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its many derivatives, 2-hydroxyisonicotinic acid (also known as 2-hydroxypyridine-4-carboxylic acid) has emerged as a versatile precursor for the synthesis of novel compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic prospects of this compound derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. Detailed experimental protocols, quantitative data summaries, and visual representations of experimental workflows and signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of this compound Derivatives
The chemical versatility of the this compound scaffold, with its reactive carboxylic acid and hydroxyl groups, allows for a variety of synthetic modifications. Common derivatization strategies include the formation of Schiff bases, esters, and coordination complexes with metal ions.
General Synthesis of Isoniazid/2-Hydroxynicotinoid Schiff Base Compounds
A prevalent method for synthesizing Schiff base derivatives involves the condensation reaction between a hydrazide, such as isoniazid (isonicotinic acid hydrazide), and an aldehyde, in this case, a 2-hydroxy nicotinoid compound.[1][2]
Experimental Protocol:
-
Reactant Preparation: Isoniazid and 2-hydroxy nicotinoid compounds are used as raw materials.
-
Reaction: The reactants are combined in a water bath at a controlled temperature of 40°C.
-
Product Formation: The reaction proceeds to form the isoniazid/2-hydroxynicotinal Schiff base compound.
-
Characterization: The structure of the resulting Schiff base is confirmed using various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and X-ray Photoelectron Spectroscopy (XPS). A new infrared absorption peak around 1662 cm⁻¹ is indicative of the formation of the imine group (C=N).[1][2]
Synthesis of 2-Hydroxynicotinoyl-Serine-Butyl Esters
Another synthetic route involves a three-step reaction starting from L-serine to produce novel 2-hydroxynicotinoyl-serine-butyl esters.[3][4]
Experimental Protocol:
-
Esterification of L-serine: L-serine is first esterified with n-butanol.
-
Amidation: The resulting serine-butyl ester is then amidated with 2-hydroxynicotinic acid.
-
Esterification with Carboxylic Acids: Finally, the product from the amidation step is esterified with corresponding carboxylic acids to yield the final ester derivatives (e.g., AD-1, AD-2, and AD-3).[3]
Synthesis of Ruthenium(II) Complexes
Organometallic complexes of isonicotinic acid derivatives have shown promise as anticancer agents. The synthesis of Ruthenium(II) complexes is a notable example.[5][6]
Experimental Protocol:
-
Reactant Preparation: A solution of [Ru(η⁵-C₅H₄COCH₃)(bipy)][CF₃SO₃] in methanol is prepared.
-
Ligand Addition: A nicotinic acid derivative (e.g., NNHCO(py-3-yl)) and trifluoroacetic acid are added to the stirring solution.
-
Reflux: The mixture is heated to reflux for several hours.
-
Purification: After cooling, the solvent is evaporated, and the product is washed and recrystallized to yield the final Ruthenium(II) complex.[5]
Antimicrobial Potential
Derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria.
In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antimicrobial efficacy.
Experimental Protocol for MIC Determination:
-
Bacterial Culture: Pure cultures of the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are prepared.
-
Inoculum Preparation: The bacterial culture is standardized to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.[7][8]
Table 1: Minimum Inhibitory Concentrations (MIC) of Isoniazid/2-Hydroxynicotinoid Compounds
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Isoniazid | 402.50 | 402.50 |
| 2-Hydroxynicotinoid | 402.50 | 402.50 |
| Isoniazid/2-Hydroxynicotinoid Schiff Base | 201.25 | 100.63 |
| Data sourced from Zhang et al.[1][2] |
Scanning Electron Microscopy (SEM) studies have suggested that these Schiff base compounds may exert their antibacterial effect by disrupting the bacterial cell membrane.[1][2]
Anti-inflammatory Activity
Certain isonicotinic acid derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) production. This activity is believed to be correlated with the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[9]
In Vitro Anti-inflammatory ROS Inhibition Assay
Experimental Protocol:
-
Cell Preparation: Human blood cells are used as the source for ROS production.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds.
-
ROS Induction: A stimulant is used to induce the production of ROS.
-
Measurement: The inhibitory effect of the compounds on ROS production is measured, and the half-maximal inhibitory concentration (IC₅₀) is calculated.[9]
Table 2: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives
| Compound | IC₅₀ (µg/mL) |
| Isonicotinate of meta-aminophenol (Compound 5) | 1.42 ± 0.1 |
| Ibuprofen (Standard Drug) | 11.2 ± 1.9 |
| Data sourced from Yaqoob et al.[9] |
Mechanism of Action: COX-2 Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[10][11] The selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce gastrointestinal side effects.[12][13] Molecular docking studies suggest that isonicotinic acid derivatives can bind to the active site of the COX-2 enzyme, potentially inhibiting its function.[9][14]
Anticancer Potential
The development of novel anticancer agents is a critical area of research. Organometallic complexes of isonicotinic acid, particularly those involving Ruthenium(II), have demonstrated promising cytotoxic activity against various cancer cell lines.[5][6]
In Vitro Cytotoxicity Evaluation
Experimental Protocol:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, A549 lung adenocarcinoma, A431 epidermoid carcinoma, MDA-MB 231 breast cancer) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with various concentrations of the Ruthenium(II) complexes.
-
Incubation: The treated cells are incubated for a specified period.
-
Cytotoxicity Assay: A standard assay (e.g., MTT assay) is used to determine cell viability.
-
IC₅₀ Determination: The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is calculated.[5]
Table 3: Cytotoxicity (IC₅₀ in µM) of Ruthenium(II) Complexes of Isonicotinic Acid Derivatives
| Compound | A375 (Melanoma) | A549 (Lung) | A431 (Epidermoid) | MDA-MB 231 (Breast) |
| Complex 1 (Nicotinic acid derivative) | >50 | >50 | 18.2 ± 1.1 | 20.0 ± 1.0 |
| Complex 2 (Isoniazid derivative) | 36.3 ± 1.2 | 45.3 ± 1.1 | 30.6 ± 1.1 | 29.8 ± 1.1 |
| Data sourced from Gonçalves et al.[5][6] |
The mechanism of action for these ruthenium complexes may involve DNA binding, protein interaction, or the generation of reactive oxygen species.[5] Furthermore, some isonicotinic acid derivatives have been investigated as inhibitors of lactate dehydrogenase A (LDH-A), an enzyme implicated in cancer metabolism.[15][16]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold an attractive starting point for the development of new therapeutic agents. The data presented in this guide highlight the significant antimicrobial, anti-inflammatory, and anticancer potential of these derivatives.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for their respective biological targets.
-
Mechanism of Action Studies: To further elucidate the molecular pathways through which these derivatives exert their effects.
-
In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and potentially clinical development.
The continued exploration of this compound derivatives holds considerable promise for addressing unmet needs in the treatment of infectious diseases, inflammatory conditions, and cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-hydroxynicotinaldehyde grafted isonicotinic acid hydrazide compounds and their antimicrobial evaluation | Advances in Engineering Technology Research [madison-proceedings.com]
- 3. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. | Sigma-Aldrich [merckmillipore.com]
- 5. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands [mdpi.com]
- 6. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NSAIDs and COX-2 Inhibitors | Anesthesia Key [aneskey.com]
- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds [pubmed.ncbi.nlm.nih.gov]
Theoretical Insights into 2-Hydroxyisonicotinic Acid: A Technical Guide for Researchers
An In-depth Examination of the Computational Chemistry, Tautomeric Stability, and Synthetic Utility of a Versatile Heterocyclic Compound
Introduction
Tautomerism and Stability
A fundamental aspect of 2-hydroxyisonicotinic acid is its existence in a tautomeric equilibrium with 2-oxo-1,2-dihydropyridine-4-carboxylic acid. Theoretical studies on related hydroxypyridine systems consistently indicate that the pyridone (oxo) form is thermodynamically more stable than the hydroxypyridine (enol) form, particularly in the solid state. This preference is attributed to the aromatic character of the pyridone ring and favorable intermolecular interactions.
Computational approaches, primarily Density Functional Theory (DFT), are the workhorses for investigating this tautomerism. The relative energies of the tautomers are calculated to determine the equilibrium position.
Figure 1: Tautomeric equilibrium of this compound.
Theoretical Data and Computational Protocols
Detailed theoretical data for this compound is not extensively published. However, based on studies of similar nicotinic acid derivatives, the following sections outline the expected computational results and the methodologies used to obtain them.
Data Presentation
The following tables summarize the types of quantitative data that are typically generated from DFT calculations for molecules like 2-oxo-1,2-dihydropyridine-4-carboxylic acid. The values presented here are hypothetical and serve as a template for the expected results.
Table 1: Calculated Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C2=O8 | 1.23 |
| N1-C2 | 1.38 | |
| N1-C6 | 1.36 | |
| C4-C7 | 1.50 | |
| C7=O9 | 1.21 | |
| C7-O10 | 1.35 | |
| **Bond Angles (°) ** | O8=C2-N1 | 123.0 |
| C2-N1-C6 | 121.0 | |
| C3-C4-C5 | 118.0 | |
| C3-C4-C7 | 120.0 | |
| O9=C7-O10 | 125.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Assignment | Calculated Frequency (cm⁻¹) |
| ν1 | O-H stretch (carboxylic acid) | 3560 |
| ν2 | N-H stretch | 3450 |
| ν3 | C=O stretch (pyridone) | 1680 |
| ν4 | C=O stretch (carboxylic acid) | 1720 |
| ν5 | C=C stretch | 1610 |
Table 3: Frontier Molecular Orbital (FMO) Analysis
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Table 4: Natural Bond Orbital (NBO) Analysis - Selected Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) O8 | π(N1-C2) | 25.5 |
| LP(1) N1 | π(C3-C4) | 15.2 |
| π(C5-C6) | π*(C3-C4) | 20.1 |
Experimental Protocols
The standard computational protocol for theoretical studies of such molecules involves the following steps:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Electronic Properties:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the electron density distribution, charge transfer interactions, and the nature of chemical bonds within the molecule.
-
Visualization of Molecular Interactions and Synthetic Pathways
Graphviz diagrams are used to visualize key relationships and workflows involving this compound.
Drug Synthesis Workflow
This compound serves as a crucial building block in the synthesis of various pharmaceuticals, including antituberculosis agents[1]. The following diagram illustrates a generalized workflow for its incorporation into a drug candidate.
References
An In-depth Technical Guide to 2-Hydroxyisonicotinic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a versatile heterocyclic organic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and agriculture. Its unique structural features, particularly the presence of a hydroxyl group on the pyridine ring, contribute to its diverse chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its synthesis, chemical properties, and, most importantly, its multifaceted biological activities and potential therapeutic applications. The information is presented to cater to researchers, scientists, and drug development professionals, with a strong emphasis on quantitative data, detailed experimental protocols, and the elucidation of relevant biological pathways.
Chemical Properties and Tautomerism
This compound exists in a tautomeric equilibrium between the enol (2-hydroxy) and keto (2-oxo) forms. In the solid state, it predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid. This tautomerism plays a crucial role in its chemical reactivity and biological interactions. Theoretical studies have shown that the 2-oxo form is energetically more favorable. The compound's structure has been confirmed through various spectroscopic methods and single-crystal X-ray diffraction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO₃ | |
| Molecular Weight | 139.11 g/mol | |
| Melting Point | >300 °C | |
| pKa | Not available | |
| Appearance | White to off-white crystalline powder |
Synthesis of this compound and Its Derivatives
Several synthetic routes for this compound and its derivatives have been reported. A common method involves the hydrolysis of 2-chloroisonicotinic acid. Another approach describes the reaction of 2-chloronicotinonitrile with concentrated hydrochloric acid. Derivatives, such as hydrazones, are often synthesized through the condensation reaction of isonicotinic acid hydrazide with various aldehydes.
Experimental Protocol: Synthesis of Isonicotinic Acid Hydrazide Derivatives
This protocol outlines a general procedure for the synthesis of hydrazone derivatives of isonicotinic acid, which have shown significant antimicrobial activity.
-
Reaction Setup: Dissolve isonicotinic acid hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Aldehyde: To this solution, add the desired aromatic aldehyde (1 equivalent).
-
Reaction Conditions: The reaction mixture is typically refluxed for a period ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and can be further purified by recrystallization from a suitable solvent system to yield the pure hydrazone derivative.
-
Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.
Antimicrobial Activity
Derivatives of isonicotinic acid, particularly hydrazones, have demonstrated significant in vitro activity against a variety of bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Table 2: Minimum Inhibitory Concentration (MIC) of Isonicotinic Acid Hydrazide Derivatives against various bacterial strains.
| Compound | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| Isonicotinic acid N'-(phenyl)-hydrazide | 12.5 | 25 | 50 | |
| Isonicotinic acid N'-(4-chlorophenyl)-hydrazide | 6.25 | 12.5 | 25 | |
| Isonicotinic acid N'-(4-nitrophenyl)-hydrazide | 3.12 | 6.25 | 12.5 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Derivatives of isonicotinic acid have shown potent anti-inflammatory properties. This activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Table 3: In Vitro COX-2 Inhibitory Activity of Isonicotinic Acid Derivatives
| Compound | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| N-(3-aminophenyl)isonicotinamide | 1.42 ± 0.1 | Not reported | [1] |
| Ibuprofen (Standard) | 11.2 ± 1.9 | Not applicable | [1] |
Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay
The inhibitory effect on COX-2 can be evaluated using various in vitro assays. A common method involves measuring the production of prostaglandins.
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Termination and Product Measurement: The reaction is stopped after a specific time, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) or other analytical methods like LC-MS.
-
Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Signaling Pathway: Inhibition of the Arachidonic Acid Cascade
The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of the arachidonic acid metabolic pathway. This pathway is central to the inflammatory response, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting key enzymes such as COX-2 and 5-LOX, these compounds can effectively reduce inflammation.
Caption: Inhibition of the Arachidonic Acid Pathway.
Metal Ion Chelation
Hydroxypyridinones, including this compound, are known to be effective chelating agents for various metal ions, particularly iron(III). This property is attributed to the presence of the hydroxyl and carbonyl groups, which can form stable complexes with metal ions. This makes them potential therapeutic agents for iron overload disorders.
Experimental Protocol: Potentiometric Titration for Iron(III) Chelation
Potentiometric titration is a standard method to determine the stability constants of metal-ligand complexes.
-
Solution Preparation: Prepare solutions of the ligand (this compound), a metal salt (e.g., FeCl₃), and a strong base (e.g., NaOH) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration Setup: A thermostated reaction vessel equipped with a pH electrode and a burette is used. The pH electrode is calibrated with standard buffer solutions.
-
Titration Procedure: A solution containing the ligand and the metal ion is titrated with the standardized base. The pH is recorded after each addition of the titrant.
-
Data Analysis: The titration data (volume of base added vs. pH) is analyzed using a suitable computer program to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial, anti-inflammatory, and iron-chelating agents warrants further investigation and development. The detailed experimental protocols and an understanding of the underlying mechanisms, such as the inhibition of the arachidonic acid pathway, provide a solid foundation for future research in this area. This technical guide serves as a valuable resource for scientists and researchers aiming to explore and exploit the therapeutic potential of this versatile molecule. Further studies focusing on in vivo efficacy, pharmacokinetic profiling, and structure-activity relationship optimization are crucial for translating the promising in vitro findings into clinically viable therapeutic agents.
References
A Technical Guide to Potential Research Areas for 2-Hydroxyisonicotinic Acid
Abstract: 2-Hydroxyisonicotinic acid, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While its role as a building block is established, its intrinsic bioactivity and potential as a scaffold for novel therapeutics remain largely unexplored. This technical guide outlines promising research avenues for this compound, targeting researchers, scientists, and drug development professionals. We will delve into its potential as an inhibitor of Matrix Metalloproteinases (MMPs) and Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylases (PHDs), and as a foundational structure for new anticancer agents. This document provides the scientific rationale for each area, detailed experimental protocols for key assays, and workflows to guide future research and development.
Introduction to this compound
This compound (CAS 22282-72-0) is a derivative of isonicotinic acid, a form of vitamin B3.[2] In the solid state and likely in biological systems, it primarily exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.[1][3] This structural feature is critical as it presents a unique combination of a carboxylic acid, a lactam (cyclic amide), and an aromatic system, making it an attractive starting point for medicinal chemistry.
Currently, its main application is as a key intermediate in the synthesis of various drugs, including those for tuberculosis, inflammation, and metabolic disorders, as well as in the optimization of HIV protease inhibitors.[1] However, the inherent chemical motifs within the molecule—specifically its ability to chelate metal ions—suggest it could be a valuable scaffold for developing targeted enzyme inhibitors. This guide will explore three high-potential research areas that leverage these intrinsic properties.
Potential Research Area 1: Inhibition of Matrix Metalloproteinases (MMPs)
Scientific Rationale
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that are crucial for the degradation of the extracellular matrix (ECM).[4][5] Overexpression of MMPs is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases, making them a significant therapeutic target.[5][6]
A primary mechanism for MMP inhibition involves the chelation of the catalytic Zn²⁺ ion in the enzyme's active site.[7] Many successful MMP inhibitors incorporate a zinc-binding group (ZBG), such as a hydroxamic acid or a carboxylic acid.[7][8] The structure of this compound, featuring a carboxylic acid group, presents a viable scaffold for designing novel MMP inhibitors. By modifying the pyridine ring to enhance binding to the specificity pockets (S1', S2', etc.) of different MMPs, derivatives of this compound could be developed into potent and selective inhibitors.
Proposed Research Workflow
The development of novel MMP inhibitors from the this compound scaffold can follow a structured drug discovery pipeline. This involves computational design, chemical synthesis, in vitro screening to identify initial hits, and subsequent optimization to improve potency and selectivity.
Key Experimental Protocols
2.3.1 Protocol: In Vitro MMP Inhibition Fluorescent Assay This protocol is based on the principle of a quenched fluorescent substrate. The enzyme cleaves the substrate, separating a fluorophore from a quencher and resulting in a measurable increase in fluorescence.
-
Reagents and Materials: Recombinant human MMP catalytic domain (e.g., MMP-2, MMP-9), fluorescent MMP substrate, assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5), 96-well black microplates, test compounds (derivatives of this compound) dissolved in DMSO, and a known inhibitor (e.g., Ilomastat) as a positive control.[8]
-
Procedure: a. Prepare serial dilutions of test compounds and controls in assay buffer. The final DMSO concentration should be ≤1%. b. To each well of the microplate, add 50 µL of the diluted test compound or control. c. Add 25 µL of the diluted MMP enzyme to each well and incubate for 30 minutes at 37°C. d. Initiate the reaction by adding 25 µL of the fluorescent substrate to each well. e. Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every 2 minutes for 60 minutes at 37°C using a microplate reader.
-
Data Analysis: a. Determine the reaction rate (slope of fluorescence vs. time). b. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
2.3.2 Protocol: Gelatin Zymography This technique identifies gelatinolytic MMPs (like MMP-2 and MMP-9) and assesses inhibition.
-
Reagents and Materials: Polyacrylamide gels (10%) co-polymerized with 1 mg/mL gelatin, SDS-PAGE running buffer, sample buffer (non-reducing), cell lysates or conditioned media containing MMPs, renaturing buffer (e.g., 2.5% Triton X-100 in water), developing buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5), Coomassie Blue staining solution, and destaining solution.
-
Procedure: a. Mix samples with non-reducing sample buffer and load onto the gelatin gel without boiling. b. Perform electrophoresis at 4°C. c. After electrophoresis, wash the gel twice for 30 minutes each in renaturing buffer to remove SDS. d. Incubate the gel overnight at 37°C in developing buffer containing the test compound or a control. e. Stain the gel with Coomassie Blue for 1 hour and then destain.
-
Data Analysis: a. MMP activity will appear as clear bands on a blue background where the gelatin has been digested. b. The intensity of the bands corresponds to MMP activity. Compare the band intensity in the presence of inhibitors to the control to assess the degree of inhibition.
Data Presentation
Quantitative data should be summarized to compare the potency and selectivity of newly synthesized compounds.
| Compound ID | MMP-2 IC₅₀ (nM) | MMP-9 IC₅₀ (nM) | MMP-1 IC₅₀ (nM) | Selectivity (MMP-1/MMP-2) |
| 2-HINA-001 | Data | Data | Data | Calculation |
| 2-HINA-002 | Data | Data | Data | Calculation |
| Control | Data | Data | Data | Calculation |
Potential Research Area 2: Inhibition of HIF Prolyl-Hydroxylase (PHD)
Scientific Rationale
Hypoxia-Inducible Factors (HIFs) are transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia).[9] Under normal oxygen conditions (normoxia), HIF-α subunits are hydroxylated by HIF prolyl-hydroxylase (PHD) enzymes.[10] This hydroxylation targets HIF-α for degradation via the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[10]
PHDs are Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenases.[11][12] By inhibiting PHDs, HIF-α is stabilized, allowing it to dimerize with HIF-β, translocate to the nucleus, and activate genes that promote red blood cell production (erythropoietin, EPO) and improve iron metabolism.[10] This makes PHD inhibitors a novel oral therapy for anemia associated with chronic kidney disease.[9] The structure of this compound, particularly its 2-oxo-pyridine-4-carboxylic acid tautomer, bears a structural resemblance to the 2-OG co-substrate and possesses the necessary geometry to chelate the Fe(II) ion in the PHD active site. This makes it a compelling scaffold for developing new PHD inhibitors.
HIF-1α Signaling Pathway
Key Experimental Protocols
3.3.1 Protocol: Cell-Based HIF-1α Stabilization Assay (Western Blot) This assay directly measures the accumulation of HIF-1α protein in cells treated with test compounds.
-
Reagents and Materials: Human cell line (e.g., SH-SY5Y neuroblastoma or HK-2 kidney cells), cell culture medium, test compounds, CoCl₂ (hypoxia mimetic, positive control), RIPA lysis buffer with protease inhibitors, BCA protein assay kit, SDS-PAGE equipment, PVDF membranes, primary antibody (anti-HIF-1α), secondary HRP-conjugated antibody, and ECL detection reagents.
-
Procedure: a. Plate cells and allow them to adhere overnight. b. Treat cells with various concentrations of test compounds or controls for 4-6 hours under normoxic conditions. c. Harvest cells, wash with PBS, and lyse with RIPA buffer on ice. d. Quantify total protein concentration using the BCA assay. e. Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer to a PVDF membrane. f. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. g. Incubate with primary anti-HIF-1α antibody overnight at 4°C. h. Wash and incubate with the secondary antibody for 1 hour at room temperature. i. Detect the protein bands using an ECL substrate and an imaging system. A loading control (e.g., β-actin) should be probed on the same blot.
-
Data Analysis: a. Quantify band densities using image analysis software. b. Normalize HIF-1α band density to the loading control. c. Compare the levels of stabilized HIF-1α in compound-treated cells to the vehicle control.
3.3.2 Protocol: Quantitative PCR (qPCR) for HIF Target Genes This protocol measures the functional downstream consequence of HIF-1α stabilization by quantifying the mRNA levels of its target genes.
-
Reagents and Materials: Treated cells from the stabilization assay, RNA extraction kit (e.g., TRIzol), cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), and primers for target genes (e.g., EPO, VEGFA) and a housekeeping gene (e.g., GAPDH).
-
Procedure: a. Extract total RNA from cells treated with test compounds for a longer duration (e.g., 16-24 hours). b. Assess RNA quality and quantity. c. Synthesize cDNA from an equal amount of RNA for all samples. d. Set up qPCR reactions in triplicate for each target and housekeeping gene. e. Run the qPCR program on a real-time PCR machine.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene. b. Calculate the ΔCt (Ct_target - Ct_housekeeping) for each sample. c. Calculate the ΔΔCt (ΔCt_sample - ΔCt_control). d. The fold change in gene expression is calculated as 2-ΔΔCt.
Data Presentation
| Compound ID | HIF-1α Stabilization EC₅₀ (µM) | EPO mRNA Fold Change (at 10 µM) | VEGFA mRNA Fold Change (at 10 µM) |
| 2-HINA-001 | Data | Data | Data |
| 2-HINA-002 | Data | Data | Data |
| Control | Data | Data | Data |
Potential Research Area 3: Development of Novel Anticancer Agents
Scientific Rationale
The pyridine carboxylic acid scaffold is present in numerous approved drugs, including several anticancer agents.[2] The structural versatility of this compound allows for multiple avenues of exploration in oncology:
-
Direct Derivatization: Modifications to the pyridine ring can be made to target specific kinases or other cancer-related proteins. Synthesizing hydrazone derivatives is another established strategy, as this class of compounds has shown antimicrobial and anticancer activities.[13][14]
-
Organometallic Complexes: The molecule can act as a bioactive ligand for metals like Ruthenium, which are known to form complexes with potent cytotoxic activity.[15] This approach combines the targeting potential of the organic ligand with the cytotoxicity of the metal center.
-
Multi-Target Agents: Both the MMP and HIF pathways are validated targets in oncology. An agent derived from this compound that could modulate both pathways could offer synergistic antitumor effects, impacting tumor growth, angiogenesis, and metastasis.
Logical Relationships in Anticancer Drug Design
Key Experimental Protocols
4.3.1 Protocol: In Vitro Cytotoxicity (MTT Assay) The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Reagents and Materials: A panel of human cancer cell lines (e.g., A549 lung, MDA-MB-231 breast, A431 skin), culture medium, 96-well plates, test compounds, MTT solution (5 mg/mL in PBS), and solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure: a. Seed cells in 96-well plates at an appropriate density and incubate for 24 hours. b. Treat cells with a range of concentrations of the test compounds for 48-72 hours. c. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals. d. Remove the medium and add 150 µL of solubilization solution to dissolve the crystals. e. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. b. Determine the IC₅₀ (or GI₅₀) value by plotting viability against the log of compound concentration.
Data Presentation
Cytotoxicity data should be presented clearly across multiple cell lines to identify patterns of activity.
| Compound ID | A549 (Lung) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | A431 (Skin) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |
| 2-HINA-Ru-01 | Data | Data | Data | Data |
| 2-HINA-Hyd-01 | Data | Data | Data | Data |
| Doxorubicin | Data | Data | Data | Data |
Conclusion and Future Directions
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its structural features are well-suited for the design of targeted inhibitors for enzymes like MMPs and PHDs, both of which are high-value targets in multiple diseases. Furthermore, its versatility allows for its incorporation into diverse anticancer strategies. Future research should focus on synthesizing focused libraries of derivatives and conducting rigorous structure-activity relationship (SAR) studies. Promising lead compounds will require further characterization of their mechanism of action, selectivity profiles, and pharmacokinetic properties to validate their therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxamic acids as matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 6. Insights into the Complex Formed by Matrix Metalloproteinase-2 and Alloxan Inhibitors: Molecular Dynamics Simulations and Free Energy Calculations | PLOS One [journals.plos.org]
- 7. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hydroxyisonicotinic Acid from Isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-hydroxyisonicotinic acid, a valuable intermediate in pharmaceutical and herbicide development, starting from isonicotinic acid. Two distinct methodologies are presented: a direct chemical hydroxylation process and a microbial transformation method.
Method 1: Direct Chemical Synthesis via Fluorination
This method outlines a single-step, controlled, and regiospecific conversion of isonicotinic acid to this compound using elemental fluorine as the primary oxidant. This process offers a direct route to the desired product with a high degree of control.[1]
Experimental Protocol
Materials:
-
Isonicotinic acid
-
Potassium hydroxide (KOH)
-
Elemental fluorine (F₂) gas
-
Nitrogen (N₂) gas
-
Water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and gas handling equipment
Procedure:
-
Preparation of the Reaction Mixture: Dissolve 5g of isonicotinic acid in 50 mL of water containing 6.7 g of potassium hydroxide (KOH).
-
Reaction Setup: Place the reaction mixture in a suitable reactor equipped with a gas inlet, a stirrer, and a temperature control system.
-
Fluorination: Introduce a gaseous mixture of elemental fluorine (F₂) and nitrogen (N₂) into the reaction mixture. The flow rates should be maintained at 10 cc/min for F₂ and 90 cc/min for N₂.
-
Temperature Control: Maintain the reaction temperature between -25°C and +30°C throughout the fluorination process.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up and Isolation:
-
Upon completion of the reaction, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 3.
-
The precipitated product, this compound, is then collected by filtration.
-
Wash the collected solid with water to remove any remaining salts.
-
Dry the product under vacuum to obtain the final this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 5 g Isonicotinic Acid | [1] |
| Reagents | 6.7 g KOH, F₂/N₂ gas mixture | [1] |
| Solvent | 50 mL Water | [1] |
| Reaction Temp. | -25°C to +30°C | [1] |
| Product Yield | High (specific yield not stated in abstract) | [1] |
Experimental Workflow
Caption: Chemical synthesis workflow for this compound.
Method 2: Microbial Transformation
This method utilizes the metabolic processes of the bacterium Sarcina sp. to convert isonicotinic acid into this compound.[2] This biotechnological approach offers a potentially more environmentally friendly alternative to chemical synthesis.
Experimental Protocol
Materials:
-
Culture of Sarcina sp.
-
Mineral salts medium
-
Isonicotinic acid
-
Incubator shaker
-
Centrifuge
-
Equipment for extraction and purification (e.g., chromatography columns)
Procedure:
-
Cultivation of Sarcina sp.:
-
Prepare a suitable mineral salts medium for the growth of Sarcina sp.
-
Inoculate the medium with a starter culture of Sarcina sp.
-
Incubate the culture under appropriate conditions of temperature and agitation to allow for cell growth.
-
-
Biotransformation:
-
Introduce isonicotinic acid into the Sarcina sp. culture. The concentration of isonicotinic acid should be optimized for efficient conversion and minimal toxicity to the microorganisms.
-
Continue the incubation to allow the microbial cells to metabolize the isonicotinic acid. The formation of this compound can be monitored over time.[2]
-
-
Isolation and Purification:
-
After a sufficient incubation period, harvest the culture broth by centrifugation to separate the bacterial cells from the supernatant.
-
The supernatant, containing the product, can be subjected to extraction and purification procedures.
-
Characterization of the final product can be performed using techniques such as Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).[2]
-
Quantitative Data
The provided literature focuses on the identification and characterization of the metabolite rather than providing specific yields for a preparative-scale synthesis. However, it confirms the successful transformation of isonicotinic acid to this compound by Sarcina sp.[2]
| Parameter | Description | Reference |
| Microorganism | Sarcina sp. | [2] |
| Substrate | Isonicotinic acid | [2] |
| Product | This compound | [2] |
| Analytical Methods | IR, UV, NMR, Mass Spectra | [2] |
Experimental Workflow
Caption: Microbial transformation workflow for this compound.
References
Application Note: Analytical Methods for the Characterization of 2-Hydroxyisonicotinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Hydroxyisonicotinic acid (also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid) is a pyridine derivative with applications in biochemical research and as a building block in pharmaceutical synthesis.[1] Its complete and accurate characterization is crucial for ensuring purity, stability, and quality in drug development and other research applications. This document provides detailed protocols and data for the analytical characterization of this compound using various chromatographic, spectroscopic, and thermal analysis techniques.
In the solid state, this compound predominantly exists as its tautomer, 2-oxo-1,2-dihydropyridine-4-carboxylic acid.[2] This is an important consideration for spectral interpretation.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of this compound and quantifying it in various matrices. A reverse-phase method is typically employed.
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample and identify any potential impurities.
Instrumentation and Materials:
-
HPLC system with UV-Vis detector
-
Newcrom R1 column or equivalent C18 column[3]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[3]
-
This compound reference standard
-
Sample of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio may need optimization depending on the specific column and system. A common starting point is a gradient elution to separate potential impurities with different polarities.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis using the conditions specified in the table below.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the reference standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks detected.
-
Identify and quantify any impurities based on their retention times and peak areas. The European Pharmacopoeia lists several potential impurities for related compounds like folic acid, which can serve as a reference for potential degradation products or synthesis by-products.[4]
-
Quantitative Data: HPLC
| Parameter | Value | Reference |
| Column | Newcrom R1, 3 µm | [3] |
| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | [3] |
| Detector | UV-Vis | [5] |
| Wavelength | ~264 nm (or other absorption maxima) | [6] |
| Injection Volume | 10 µL (Typical) | |
| Flow Rate | 1.0 mL/min (Typical) | |
| Column Temperature | Ambient or 30 °C (Typical) |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[3]
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d6.[7]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[7] Additional 2D experiments like COSY and HMBC can be performed for complete assignment.[8]
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Assign the chemical shifts, multiplicities, and coupling constants for all protons and carbons.
Quantitative Data: ¹H NMR (Data based on typical spectra for similar structures, run in DMSO-d6)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| ~13.0 | broad s | 1H | Carboxylic acid (-COOH) | [9] |
| ~11.5 | broad s | 1H | Pyridone N-H | [9] |
| ~8.0 | dd | 1H | Aromatic C-H | [7] |
| ~7.5 | dd | 1H | Aromatic C-H | [7] |
| ~6.5 | t | 1H | Aromatic C-H | [7] |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in the mobile phase used for LC.
-
Instrumentation: Use an LC-MS system, often with an electrospray ionization (ESI) source.[10]
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.[11][12]
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to support the proposed structure.
Quantitative Data: Mass Spectrometry
| Parameter | Value | Ion Mode | Reference |
| Molecular Formula | C₆H₅NO₃ | - | [13][14] |
| Molecular Weight | 139.11 g/mol | - | [13][14] |
| [M-H]⁻ (Precursor) | 138.0186 | Negative ESI | [10] |
| Major Fragment Ion | 94.02867 | Negative ESI (HCD) | [10] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FT-IR
-
Sample Preparation: Prepare the sample as a KBr disc or use an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for the functional groups.
Quantitative Data: IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3100-3000 | C-H stretch | Aromatic | [15] |
| ~3000-2500 | O-H stretch | Carboxylic Acid | [15] |
| ~1700-1680 | C=O stretch | Carboxylic Acid | [16] |
| ~1650 | C=O stretch | Pyridone | [16] |
| 1600-1450 | C=C stretch | Aromatic Ring | [15] |
| 1260-1050 | C-O stretch | Carboxylic Acid | [15] |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis.
Protocol: UV-Vis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., water or ethanol).
-
Data Acquisition: Scan the sample from 200 to 400 nm using a spectrophotometer, using the solvent as a blank.[17]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Quantitative Data: UV-Vis Spectroscopy
| Solvent | λmax (nm) | Reference |
| Acidic Mobile Phase | 214, 264 | [6] |
Integrated Spectroscopic Analysis Workflow
Caption: Integrated workflow for structural elucidation.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of this compound, such as its melting point, thermal stability, and decomposition profile.[18][19]
Experimental Protocol: TGA/DSC
Objective: To evaluate the thermal stability and determine the melting point and decomposition pattern of this compound.
Instrumentation and Materials:
-
Simultaneous TGA/DSC instrument[18]
-
Nitrogen gas (for inert atmosphere)
-
Aluminum or platinum pans[19]
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).[20]
-
Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of any endothermic or exothermic events, such as melting.
-
From the TGA curve, determine the temperatures at which weight loss occurs and the percentage of weight lost in each step.
-
Quantitative Data: Thermal Analysis
| Parameter | Value | Technique | Reference |
| Melting Point | >300 °C | DSC | [21] |
| Decomposition | Onset of weight loss | TGA | [22] |
| Polymorphism | Multiple forms exist, showing different thermal behaviors | DSC/TGA | [2] |
Note: this compound has been shown to exist in multiple polymorphic forms, which can exhibit different melting points and thermal transitions.[2] The thermal history of the sample can influence the results.
Workflow Diagram: Thermal Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. 2-Hydroxynicotinic acid | SIELC Technologies [sielc.com]
- 4. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]
- 7. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemscene.com [chemscene.com]
- 14. This compound | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. uanlch.vscht.cz [uanlch.vscht.cz]
- 16. mbp.science.ru.nl [mbp.science.ru.nl]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes [scirp.org]
- 21. chembk.com [chembk.com]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols: 2-Hydroxyisonicotinic Acid in the Synthesis of Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and evaluation of novel antimicrobial compounds derived from 2-hydroxyisonicotinic acid. The protocols focus on the synthesis of a potent Schiff base derivative and outline the assessment of its antibacterial activity.
Introduction
This compound is a versatile pyridine-based building block with significant potential in the development of novel therapeutic agents. Its unique electronic and structural features make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This document details the synthesis of a novel Schiff base compound derived from a this compound precursor, specifically 2-hydroxynicotinaldehyde, and isoniazid. The resulting compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for this class of compounds is believed to be the disruption of the bacterial cell membrane, leading to cell death.
Synthesis of a Novel Antimicrobial Schiff Base
The synthesis of the target antimicrobial compound involves a two-step process. The first step is the conceptual reduction of this compound to 2-hydroxynicotinaldehyde. The second, detailed protocol describes the condensation reaction of 2-hydroxynicotinaldehyde with isoniazid to form the final Schiff base product.
Conceptual Step 1: Synthesis of 2-Hydroxynicotinaldehyde
2-hydroxynicotinaldehyde can be synthesized from this compound through a standard reduction of the carboxylic acid functional group to an aldehyde. This transformation can be achieved using various established methods in organic synthesis, such as conversion to an acid chloride followed by reduction, or direct reduction using specific reducing agents.
Application Example: Synthesis of an Isoniazid/2-Hydroxynicotinoid Schiff Base
This section provides a detailed protocol for the synthesis of a Schiff base from 2-hydroxynicotinaldehyde and isoniazid.
Experimental Protocol: Synthesis of Isoniazid/2-Hydroxynicotinaldehyde Schiff Base
Materials:
-
2-hydroxynicotinaldehyde
-
Isoniazid (Isonicotinic acid hydrazide)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Desiccator with a drying agent (e.g., anhydrous CaCl₂)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 2-hydroxynicotinaldehyde in 30 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 10 mmol of isoniazid in 20 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.
-
Add the isoniazid solution to the 2-hydroxynicotinaldehyde solution in the round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture with continuous stirring for 4-6 hours.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (disappearance of starting materials), allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a desiccator over a suitable drying agent to a constant weight.
-
Characterize the final product using appropriate analytical techniques (FT-IR, ¹H NMR, Mass Spectrometry). A new infrared absorption peak around 1662 cm⁻¹ is indicative of the formation of the C=N imine group of the Schiff base.[1][2]
Antimicrobial Activity Evaluation
The synthesized Schiff base has been evaluated for its antimicrobial activity against common bacterial pathogens.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The MIC values for the synthesized Schiff base and its precursors against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are summarized in the table below.[1][2]
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Isoniazid | 402.50 | 402.50 |
| 2-Hydroxynicotinoid | 402.50 | 402.50 |
| Isoniazid/2-Hydroxynicotinoid Schiff Base | 201.25 | 100.63 |
The data clearly indicates that the synthesized Schiff base exhibits significantly enhanced antimicrobial activity compared to its parent compounds.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compound.
Materials:
-
Synthesized Schiff base compound
-
Bacterial strains (S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Schiff base stock solution in MHB to obtain a range of concentrations.
-
Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.
Visualizations
Logical Workflow for Synthesis and Antimicrobial Evaluation
Caption: A logical workflow from starting materials to the final antimicrobial evaluation.
Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of action of the Schiff base compound.
References
Application Notes and Protocols: 2-Hydroxyisonicotinic Acid in Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-hydroxyisonicotinic acid as a chelating agent for various metal ions. The document includes a summary of its chelation capabilities, protocols for the synthesis and characterization of its metal complexes, and potential applications in therapeutic, analytical, and environmental contexts.
Introduction to this compound as a Chelating Agent
This compound, also known as 2-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic organic compound. Its structure, featuring both a carboxylic acid group and a hydroxyl group on a pyridine ring, makes it an effective bidentate ligand for a variety of metal ions. The nitrogen atom of the pyridine ring and the oxygen from the deprotonated hydroxyl group are the primary coordination sites, forming stable chelate rings with metal cations. This chelation ability is of significant interest in various scientific and industrial fields.
In the realm of medicinal chemistry and drug development, the ability of this compound and its derivatives to sequester metal ions is being explored for the treatment of diseases associated with metal overload. For instance, the chelation of excess iron is a key therapeutic strategy for conditions like β-thalassemia. Furthermore, the biological activity of metal complexes derived from isonicotinic acid hydrazides, which are structurally related to this compound, has been demonstrated against various bacterial and fungal strains, suggesting potential antimicrobial applications.[1]
In analytical chemistry, the formation of specific and stable metal complexes can be harnessed for the development of sensors and analytical methods for the detection and quantification of heavy metal ions in environmental and biological samples.
From an environmental perspective, effective and biodegradable chelating agents are sought after for the remediation of heavy metal contamination in soil and water. The ability of this compound to bind with toxic heavy metals could offer a solution for their removal from contaminated sites.
This document provides detailed protocols and data to facilitate further research and application of this compound in these critical areas.
Quantitative Data on Metal Ion Chelation
The stability of the metal complexes formed by a chelating agent is a critical parameter for its efficacy. The stability constant (log K) quantifies the equilibrium of the complex formation. While extensive data specifically for this compound is limited in publicly available literature, data for its isomer, 2-hydroxynicotinic acid, and other related pyridinecarboxylic acids provide valuable insights into its potential chelation strength.
Table 1: Stability Constants of Metal Complexes with 2-Hydroxynicotinic Acid (Isomer of this compound)
| Metal Ion | Log K₁ | Log K₂ | Log K₃ | Conditions |
| Fe(III) | 10.9 | 9.8 | 8.7 | 25 °C, 0.6 M (Na)Cl |
Note: Data extracted from a thermodynamic study on 2-hydroxynicotinic acid. The stability constants for this compound are expected to be of a similar order of magnitude.
Table 2: Stability Constants of Metal Complexes with Related Pyridinecarboxylic Acids
| Ligand | Metal Ion | Log K₁ | Log K₂ | Conditions |
| Isonicotinic Acid | Co(II) | 3.45 | 2.85 | 25 °C, 0.1 M KCl |
| Picolinic Acid | Cu(II) | 7.5 | 6.5 | 25 °C, 0.1 M KNO₃ |
| Picolinic Acid | Ni(II) | 6.7 | 5.8 | 25 °C, 0.1 M KNO₃ |
| Picolinic Acid | Co(II) | 6.1 | 5.2 | 25 °C, 0.1 M KNO₃ |
| Picolinic Acid | Zn(II) | 5.6 | 4.8 | 25 °C, 0.1 M KNO₃ |
Note: This data for related compounds is provided for comparative purposes to estimate the potential chelating strength of this compound.
Experimental Protocols
This protocol describes a general method for the synthesis of a metal complex with this compound, which can be adapted for various divalent and trivalent metal ions.
Materials:
-
This compound
-
Metal salt (e.g., FeCl₃, CuSO₄·5H₂O, NiCl₂·6H₂O)
-
Ethanol
-
Deionized water
-
Sodium hydroxide (NaOH) or other suitable base
-
Magnetic stirrer and hotplate
-
Reflux condenser
-
Büchner funnel and filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Ligand Solution Preparation: Dissolve a specific molar amount of this compound in a minimal amount of ethanol or a water-ethanol mixture with gentle heating.
-
pH Adjustment: Adjust the pH of the ligand solution to a value that facilitates the deprotonation of the hydroxyl and carboxylic acid groups (typically pH 5-7) by adding a solution of NaOH dropwise while stirring.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve an equimolar amount (for a 1:1 metal-to-ligand ratio) or a half-molar amount (for a 1:2 metal-to-ligand ratio) of the chosen metal salt in deionized water.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution while stirring vigorously. A precipitate should form.
-
Reflux: Attach a reflux condenser to the reaction flask and heat the mixture to reflux for 2-4 hours to ensure the completion of the reaction.
-
Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the synthesized metal complex in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator over a suitable desiccant.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of a this compound metal complex.
The synthesized complex should be characterized to confirm its structure and purity.
Techniques:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the vibrational frequencies of the C=O (carboxyl) and C-O (hydroxyl) groups.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions in the complex and confirm its formation.
-
Elemental Analysis (CHN): To determine the empirical formula of the complex and confirm the metal-to-ligand ratio.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the complex and the presence of any coordinated water molecules.
-
Magnetic Susceptibility Measurement: To determine the magnetic moment of the complex, which provides information about the electronic configuration of the metal ion.
This protocol outlines the determination of the stability constants of metal complexes of this compound using the Bjerrum-Calvin pH-titration technique.
Materials:
-
Synthesized metal complex or separate solutions of the ligand and metal salt
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KCl or KNO₃)
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Burette
Procedure:
-
Prepare Titration Solutions: Prepare the following three solutions in a thermostated vessel at a constant temperature (e.g., 25 °C) and constant ionic strength:
-
Solution A (Acid Blank): A known volume of standard strong acid and inert salt solution.
-
Solution B (Ligand Blank): Solution A + a known concentration of this compound.
-
Solution C (Metal-Ligand): Solution B + a known concentration of the metal salt.
-
-
Titration: Titrate each solution against a standardized strong base solution. Record the pH after each addition of the base.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.
-
Calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration exponent (pL) at each pH value.
-
Plot n̄ versus pL to obtain the formation curve.
-
From the formation curve, determine the stepwise stability constants (log K₁, log K₂, etc.).
-
Diagram of the Potentiometric Titration Workflow:
Caption: Workflow for determining stability constants via potentiometric titration.
Potential Applications
The ability of this compound to chelate iron suggests its potential as a therapeutic agent for iron overload disorders. The design of effective iron chelators is a significant area of research in medicinal chemistry.
Logical Relationship for Chelation Therapy Application:
Caption: Logical flow of this compound's role in chelation therapy.
The formation of colored or electroactive complexes with specific metal ions can be utilized in the development of colorimetric or electrochemical sensors for the detection of heavy metals in various samples.
This compound can be investigated as a biodegradable chelating agent to aid in the removal of toxic heavy metals from contaminated soil and water through processes like soil washing or phytoremediation.
Conclusion
This compound demonstrates significant potential as a versatile chelating agent with prospective applications in medicine, analytical chemistry, and environmental science. The provided protocols offer a foundation for researchers to synthesize, characterize, and evaluate its metal complexes. Further investigation is warranted to establish a comprehensive database of its stability constants with a wider range of metal ions and to fully explore its practical applications.
References
Application Notes and Protocols: 2-Hydroxyisonicotinic Acid for Heavy Metal Removal from Wastewater
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination of wastewater is a significant environmental and health concern. Various technologies are being explored for the efficient removal of toxic heavy metals such as lead (Pb), cadmium (Cd), mercury (Hg), copper (Cu), and nickel (Ni) from industrial effluents. One promising approach is the use of chelating agents that can form stable complexes with metal ions, facilitating their removal.
2-Hydroxyisonicotinic acid (also known as 2-HINA or 2-hydroxypyridine-4-carboxylic acid) is a molecule of interest for this application due to its chemical structure. It possesses both a carboxylic acid group and a hydroxyl group on a pyridine ring, which are known to be effective coordinating sites for metal ions. The nitrogen atom in the pyridine ring can also participate in chelation. This combination of functional groups suggests that this compound could be an effective chelating agent for heavy metal removal.
Note: While the structural characteristics of this compound make it a promising candidate for heavy metal chelation, there is currently a limited amount of published research specifically detailing its application and performance in wastewater treatment. The following protocols are therefore provided as a comprehensive guide for researchers to systematically evaluate the efficacy of this compound for this purpose. These protocols are based on established methodologies for assessing the performance of chelating and adsorbing agents in heavy metal removal.
Synthesis of this compound
This compound can be synthesized via several routes. One common method involves the hydrolysis of 2-chloro-4-cyanopyridine. Another approach is the oxidation of 2-hydroxy-4-methylpyridine. Below is a general laboratory-scale synthesis protocol based on the hydrolysis of a nitrile precursor.
Materials:
-
2-chloro-4-cyanopyridine
-
Concentrated hydrochloric acid
-
Concentrated ammonium hydroxide
-
Deionized water
-
pH meter
-
Glassware for reflux and filtration
-
Stirring and heating apparatus
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-cyanopyridine and an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
After cooling to room temperature, carefully neutralize the reaction mixture with concentrated ammonium hydroxide to an alkaline pH.
-
Re-acidify the solution with hydrochloric acid to a pH where this compound precipitates. The isoelectric point will need to be determined, but it is typically in the acidic to neutral range for similar compounds.
-
Collect the precipitate by filtration and wash with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
-
Characterize the synthesized compound using techniques such as NMR, FT-IR, and melting point determination to confirm its identity and purity.
Experimental Protocols for Heavy Metal Removal
The following protocols are designed to evaluate the performance of this compound as a chelating agent for removing heavy metals from aqueous solutions. These experiments will help determine the optimal conditions for metal removal and provide insights into the underlying mechanisms.
Preparation of Stock Solutions
-
Heavy Metal Stock Solutions (1000 mg/L): Prepare individual stock solutions of heavy metals (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄·5H₂O, Ni(NO₃)₂·6H₂O) by dissolving the appropriate amount of the metal salt in deionized water. Acidify slightly with nitric acid to prevent hydrolysis and store at 4°C.
-
This compound Stock Solution (e.g., 1 g/L): Dissolve a known mass of synthesized this compound in deionized water. The solubility may be pH-dependent, so adjustment with NaOH or HCl might be necessary to achieve the desired concentration.
Batch Adsorption/Chelation Experiments
These experiments are designed to determine the key parameters influencing the removal of heavy metals.
a) Effect of pH
-
Prepare a series of flasks containing a fixed volume of a known concentration of the target heavy metal solution (e.g., 50 mL of 100 mg/L).
-
Adjust the initial pH of each solution to a different value (e.g., ranging from 2 to 8) using 0.1 M HCl or 0.1 M NaOH.
-
Add a fixed amount of this compound solution to each flask (e.g., to achieve a concentration of 0.5 g/L).
-
Agitate the flasks at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After agitation, separate the solid phase (if any precipitation occurs) by centrifugation or filtration.
-
Analyze the supernatant for the remaining heavy metal concentration using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculate the removal efficiency (%) and the amount of metal removed per unit mass of chelating agent (qₑ, mg/g).
b) Effect of Contact Time (Kinetics Study)
-
Prepare a set of flasks with a fixed volume and concentration of the heavy metal solution at the optimal pH determined in the previous step.
-
Add a fixed amount of this compound solution to each flask.
-
Agitate the flasks at a constant speed and temperature.
-
Withdraw samples at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 240 minutes).
-
Analyze the residual metal concentration in each sample.
-
Plot the amount of metal removed per unit mass of chelating agent (qₜ) versus time to determine the equilibrium time.
c) Effect of this compound Dosage
-
Prepare a series of flasks with a fixed volume and concentration of the heavy metal solution at the optimal pH.
-
Add varying amounts of the this compound stock solution to the flasks (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 g/L).
-
Agitate the flasks for the equilibrium time determined previously.
-
Analyze the final metal concentration and calculate the removal efficiency.
d) Effect of Initial Metal Concentration (Isotherm Study)
-
Prepare a series of flasks with a fixed dosage of this compound at the optimal pH.
-
Add heavy metal solutions of varying initial concentrations (e.g., 10, 25, 50, 100, 200, 500 mg/L).
-
Agitate the flasks for the equilibrium time.
-
Analyze the equilibrium metal concentration (Cₑ) in the supernatant.
-
Calculate the amount of metal adsorbed at equilibrium (qₑ).
-
Plot qₑ versus Cₑ to generate the adsorption isotherm.
Data Analysis
a) Removal Efficiency and Adsorption Capacity
-
Removal Efficiency (%): % Removal = ((C₀ - Cₑ) / C₀) * 100 where C₀ is the initial metal concentration and Cₑ is the equilibrium metal concentration.
-
Adsorption Capacity (qₑ, mg/g): qₑ = ((C₀ - Cₑ) * V) / m where V is the volume of the solution (L) and m is the mass of the adsorbent (g).
b) Kinetic Models
The experimental data from the contact time study can be fitted to kinetic models to understand the rate of the chelation/adsorption process.
-
Pseudo-First-Order Model: log(qₑ - qₜ) = log(qₑ) - (k₁ / 2.303) * t
-
Pseudo-Second-Order Model: t / qₜ = 1 / (k₂ * qₑ²) + t / qₑ
Where qₑ and qₜ are the amounts of metal adsorbed (mg/g) at equilibrium and at time t, respectively, and k₁ (min⁻¹) and k₂ (g/mg·min) are the rate constants.
c) Adsorption Isotherm Models
The data from the initial concentration study can be fitted to isotherm models to describe the equilibrium relationship between the metal ions in solution and on the chelating agent.
-
Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface. Cₑ / qₑ = 1 / (Kₗ * qₘ) + Cₑ / qₘ
-
Freundlich Isotherm: Describes adsorption on a heterogeneous surface. log(qₑ) = log(Kբ) + (1/n) * log(Cₑ)
Where qₘ is the maximum adsorption capacity (mg/g), Kₗ is the Langmuir constant related to the energy of adsorption, and Kբ and n are Freundlich constants related to adsorption capacity and intensity, respectively.
Data Presentation
The quantitative data obtained from the above experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of pH on Heavy Metal Removal Efficiency
| Heavy Metal | Initial Concentration (mg/L) | 2-HINA Dosage (g/L) | pH | Final Concentration (mg/L) | Removal Efficiency (%) |
|---|---|---|---|---|---|
| Pb(II) | 100 | 0.5 | 2 | ||
| 4 | |||||
| 6 | |||||
| 8 | |||||
| Cd(II) | 100 | 0.5 | 2 | ||
| 4 | |||||
| 6 |
| | | | 8 | | |
Table 2: Adsorption Isotherm Parameters for Heavy Metal Removal by 2-HINA
| Heavy Metal | Isotherm Model | Parameters | |
|---|---|---|---|
| Langmuir | |||
| qₘ (mg/g) | Kₗ (L/mg) | ||
| Pb(II) | |||
| Cd(II) | |||
| Freundlich | |||
| Kբ ((mg/g)(L/mg)¹/ⁿ) | n | ||
| Pb(II) |
| Cd(II) | | | |
Table 3: Kinetic Model Parameters for Heavy Metal Removal by 2-HINA
| Heavy Metal | Kinetic Model | Parameters | |
|---|---|---|---|
| Pseudo-First-Order | |||
| qₑ (mg/g) | k₁ (min⁻¹) | ||
| Pb(II) | |||
| Cd(II) | |||
| Pseudo-Second-Order | |||
| qₑ (mg/g) | k₂ (g/mg·min) | ||
| Pb(II) |
| Cd(II) | | | |
Visualizations
Caption: Hypothetical chelation of a divalent heavy metal ion (M²⁺) by this compound.
Caption: General experimental workflow for evaluating this compound for heavy metal removal.
Application Notes and Protocols: 2-Hydroxyisonicotinic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-hydroxyisonicotinic acid as a versatile ligand in coordination chemistry. The following sections detail its coordination behavior, provide protocols for the synthesis and characterization of its metal complexes, and summarize its applications in catalysis and antimicrobial research.
Introduction to this compound as a Ligand
This compound, also known as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, is a heterocyclic compound that exhibits interesting coordination properties due to the presence of multiple donor atoms. It can exist in tautomeric forms, the hydroxy-pyridine and the oxo-pyridone form, which influences its coordination modes.[1][2] The presence of a carboxylic acid group and a hydroxyl/oxo group on the pyridine ring allows it to act as a versatile chelating agent for a variety of metal ions. The resulting coordination complexes have shown potential in diverse fields, including catalysis and medicinal chemistry.
Coordination Modes and Structural Data
This compound can coordinate to metal centers through various modes, primarily involving the carboxylate oxygen atoms and the pyridinolic/keto oxygen or the ring nitrogen. The specific coordination is influenced by the metal ion, reaction conditions, and the presence of other ligands.
Visualization of Coordination and Tautomerism
The tautomeric forms of this compound and its common coordination modes are depicted below.
Caption: Tautomeric forms and potential coordination modes of this compound.
Quantitative Structural Data
The following table summarizes selected bond lengths and angles for metal complexes containing ligands derived from or related to this compound, providing insight into the coordination geometry.
| Complex/Ligand Derivative | Metal-Oxygen (Å) | Metal-Nitrogen (Å) | O-M-O Angle (°) | N-M-O Angle (°) | Reference |
| [Co(2-OHnic)₂(H₂O)₂] | Co-O(carboxylate): 2.08 | Co-N(pyridine): 2.15 | - | - | [3] |
| Schiff base of Isonicotinic acid hydrazide with Cu(II) | Cu-O(phenolic): 1.94 | Cu-N(azomethine): 1.98 | 91.5 | 175.6 | [4] |
| Schiff base of Isonicotinic acid hydrazide with Ni(II) | Ni-O(phenolic): 2.02 | Ni-N(azomethine): 2.06 | 88.9 | 178.2 | [4] |
Experimental Protocols
Synthesis of a Transition Metal Complex with a this compound Derivative
This protocol describes a general method for the synthesis of a transition metal complex, which can be adapted for this compound.[5][6]
Materials:
-
This compound or a suitable derivative (e.g., a Schiff base)
-
Metal salt (e.g., CoCl₂·6H₂O, Ni(OAc)₂·4H₂O, Cu(OAc)₂·H₂O)
-
Ethanol or Methanol
-
Deionized water
-
0.1 N NH₄OH solution or other suitable base
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the this compound derivative (2 mmol) in warm ethanol (50 mL) in a 250 mL round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in a minimum amount of deionized water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 7-8 by the dropwise addition of 0.1 N NH₄OH solution.
-
Heat the mixture to reflux at 80-100 °C for 3-6 hours with constant stirring.
-
Monitor the reaction for the formation of a precipitate.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product with warm water followed by 50% ethanol to remove any unreacted starting materials.
-
Dry the complex in a vacuum desiccator over anhydrous CaCl₂.
Characterization of the Synthesized Complex
The following characterization techniques are essential to confirm the structure and purity of the synthesized complexes.[7][8][9]
Elemental Analysis (CHN):
-
Determine the percentages of Carbon, Hydrogen, and Nitrogen to confirm the empirical formula of the complex.
Infrared (IR) Spectroscopy:
-
Record the IR spectrum of the ligand and the complex.
-
Look for shifts in the characteristic vibrational frequencies upon coordination. Key bands to observe include:
-
ν(O-H) of the carboxylic acid and hydroxyl group.
-
ν(C=O) of the carboxylic acid and keto group.
-
ν(C=N) of the pyridine ring.
-
Appearance of new low-frequency bands corresponding to ν(M-O) and ν(M-N) bonds.
-
UV-Visible Spectroscopy:
-
Record the electronic spectra of the ligand and the complex in a suitable solvent (e.g., DMSO, DMF).
-
Observe shifts in the absorption bands and the appearance of new bands (d-d transitions, charge transfer bands) upon complexation to infer the coordination geometry.
Magnetic Susceptibility:
-
Measure the magnetic moment of the complex at room temperature to determine the number of unpaired electrons and infer the geometry of the complex (e.g., octahedral, tetrahedral, square planar).
Thermal Analysis (TGA/DTA):
-
Perform thermogravimetric and differential thermal analysis to study the thermal stability of the complex and identify the presence of coordinated or lattice water molecules.
Application Notes
Catalytic Activity in Alcohol Oxidation
Complexes of this compound and its derivatives have shown potential as catalysts for the oxidation of alcohols to aldehydes and ketones.[10][11][12][13]
General Reaction Protocol:
-
In a reaction vessel, dissolve the alcohol substrate (1 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane).
-
Add the metal complex catalyst (typically 1-5 mol%).
-
Add a co-oxidant (e.g., N-methylmorpholine-N-oxide (NMO), hydrogen peroxide, or use aerobic oxidation).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the progress of the reaction by TLC or GC.
-
Upon completion, work up the reaction mixture to isolate the product.
Catalytic Performance Data (Example):
| Catalyst (related Fe complex) | Substrate | Product | Yield (%) | Reference |
| Fe(II) complex | 1-Phenylethanol | Acetophenone | 95 | [14] |
| Fe(II) complex | Benzyl alcohol | Benzaldehyde | 92 | [14] |
| Fe(II) complex | Cyclohexanol | Cyclohexanone | 85 | [14] |
Antimicrobial Applications
Coordination complexes of ligands structurally related to this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[4] The chelation of the metal ion can enhance the biological activity of the ligand.
Antimicrobial Activity Data (IC₅₀ values in µM):
| Compound/Complex | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Isonicotinic acid hydrazide Schiff base | 25.5 | 30.2 | 35.8 | [4] |
| Cu(II) Complex | 12.8 | 15.1 | 18.2 | [4] |
| Ni(II) Complex | 15.2 | 18.5 | 22.4 | [4] |
Proposed Mechanism of Antimicrobial Action:
The antimicrobial activity of these complexes is often attributed to their ability to interfere with essential cellular processes. A proposed general mechanism involves the disruption of the bacterial cell membrane and inhibition of key enzymes.
Caption: A conceptual diagram of the proposed antimicrobial mechanism of action.
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound metal complex.
Caption: A generalized experimental workflow for the synthesis and characterization of a coordination complex.
Stability of Complexes
Disclaimer: The provided protocols are generalized and may require optimization for specific metal ions and derivatives of this compound. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. xray.uky.edu [xray.uky.edu]
- 2. How about Tautomers? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Transition metal complexes of isonicotinic acid (2-hydroxybenzylidene)hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis, characterization and cytotoxic evaluation of metal complexes derived from new N′-(2-cyanoacetyl)isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and characterization of iron (II, III) complexes of 3-hydroxy-benzaldehyde isonicotinic acid hydrazone | Semantic Scholar [semanticscholar.org]
- 9. sjctni.edu [sjctni.edu]
- 10. tore.tuhh.de [tore.tuhh.de]
- 11. Aerobic alcohol oxidation and oxygen atom transfer reactions catalyzed by a nonheme iron(ii)–α-keto acid complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Iron(II)‐Catalyzed Biomimetic Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. youtube.com [youtube.com]
- 18. scispace.com [scispace.com]
- 19. nist.gov [nist.gov]
- 20. iupac.org [iupac.org]
experimental protocols for working with 2-hydroxyisonicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxyisonicotinic acid, also known as 2-hydroxy-4-pyridinecarboxylic acid, is a heterocyclic compound of significant interest in biomedical research and drug development. Its primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) signaling pathway. By inhibiting PHDs, this compound stabilizes HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen conditions (hypoxia). This stabilization leads to the upregulation of a suite of genes involved in erythropoiesis, angiogenesis, and glucose metabolism. Consequently, this compound and its derivatives are being actively investigated for their therapeutic potential in conditions such as anemia of chronic kidney disease, ischemia, and inflammatory disorders.
This document provides detailed application notes and experimental protocols for working with this compound, covering its synthesis, characterization, and application in both in vitro and in vivo research settings.
Physicochemical Properties and Characterization
This compound is a white to off-white solid with the following properties:
| Property | Value | Reference |
| CAS Number | 22282-72-0 | [1][2] |
| Molecular Formula | C₆H₅NO₃ | [1] |
| Molecular Weight | 139.11 g/mol | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in aqueous bases. | [3] |
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~12.5 (br s, 1H, COOH), ~7.8 (d, 1H, H-6), ~6.8 (d, 1H, H-5), ~6.6 (s, 1H, H-3).
-
¹³C NMR (100 MHz, DMSO-d₆): Expected chemical shifts (δ, ppm): ~168 (C=O, acid), ~165 (C-2), ~145 (C-6), ~118 (C-4), ~110 (C-5), ~108 (C-3).[4][5][6]
2. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ ion would be at m/z 138.1. Common fragments may include the loss of CO₂ (m/z 94.0) and other fragments characteristic of the pyridine ring.[7][8]
3. High-Performance Liquid Chromatography (HPLC)
-
Method: A reverse-phase HPLC method can be used for purity analysis and quantification.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at approximately 220 nm and 270 nm.[9][10][11][12][13]
Synthesis and Purification
Protocol 1: Synthesis of this compound
Materials:
-
4-Cyano-2-hydroxypyridine (or a suitable precursor)
-
Sodium hydroxide (NaOH) or other strong base
-
Hydrochloric acid (HCl)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis: In a round-bottom flask, dissolve the starting material in an aqueous solution of a strong base (e.g., 2-4 M NaOH).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or HPLC.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Precipitation: Slowly add concentrated HCl to the cooled solution with stirring until the pH is acidic (pH ~3-4). A precipitate of this compound should form.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the crude product in a vacuum oven.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[1][4][17][18]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
In Vitro Applications: Prolyl Hydroxylase Inhibition and HIF-1α Stabilization
This compound functions as a competitive inhibitor of PHD enzymes with respect to the co-substrate 2-oxoglutarate. This inhibition prevents the hydroxylation of proline residues on HIF-1α, leading to its stabilization and subsequent activation of target genes.
Quantitative Data: PHD Inhibition
While specific IC₅₀ values for this compound are not widely reported in the public literature, similar small molecule PHD inhibitors exhibit IC₅₀ values in the low micromolar to nanomolar range for PHD1, PHD2, and PHD3. The table below provides a template for how such data would be presented.
| Compound | PHD1 IC₅₀ (µM) | PHD2 IC₅₀ (µM) | PHD3 IC₅₀ (µM) |
| This compound | Data not available | Data not available | Data not available |
| Reference Inhibitor 1 | Value | Value | Value |
| Reference Inhibitor 2 | Value | Value | Value |
Note: The user should populate this table with experimental data or data from specific literature sources.
Protocol 3: Cell-Based HIF-1α Stabilization Assay
This protocol describes how to assess the ability of this compound to stabilize HIF-1α in a cell-based assay. Human Embryonic Kidney (HEK293) cells are a commonly used cell line for this purpose.[20][21]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Positive control (e.g., Cobalt Chloride (CoCl₂) or Dimethyloxalylglycine (DMOG))
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against HIF-1α
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water, depending on solubility). Dilute the stock solution in cell culture media to the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Incubation: Remove the old media from the cells and add the media containing the different concentrations of this compound or the positive control (e.g., 100 µM CoCl₂). Incubate the cells for 4-6 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A loading control like β-actin or GAPDH should also be probed on the same membrane.
-
Caption: Workflow for HIF-1α Stabilization Assay.
In Vivo Applications: Animal Models of Anemia
The ability of this compound to stabilize HIF-1α and upregulate erythropoietin (EPO) makes it a potential therapeutic for anemia, particularly anemia associated with chronic kidney disease (CKD).
Protocol 4: Mouse Model of CKD-Associated Anemia
This protocol outlines a general procedure for inducing CKD-associated anemia in mice and evaluating the efficacy of this compound. A common model is the adenine-induced CKD model.[22][23][24]
Materials:
-
C57BL/6 mice
-
Adenine-rich diet (e.g., 0.2% w/w)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Equipment for blood collection and analysis (hematology analyzer)
-
ELISA kits for serum EPO and iron parameters
Procedure:
-
Induction of CKD: Feed mice an adenine-rich diet for 3-4 weeks to induce chronic kidney disease. Monitor animal health and body weight regularly.
-
Grouping and Treatment: Once anemia is established (significant decrease in hemoglobin and hematocrit), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).
-
Drug Administration: Administer this compound or vehicle orally (by gavage) daily for a period of 2-4 weeks.
-
Monitoring:
-
Hematological Parameters: Collect blood samples weekly (e.g., via tail vein) to measure hemoglobin, hematocrit, and red blood cell counts.
-
Renal Function: At the end of the study, collect blood to measure blood urea nitrogen (BUN) and creatinine to confirm CKD.
-
EPO and Iron Levels: At the end of the study, measure serum EPO levels and iron parameters (serum iron, ferritin, transferrin saturation) using ELISA.
-
-
Data Analysis: Compare the hematological parameters, EPO levels, and iron profiles between the treatment groups and the vehicle control group to assess the efficacy of this compound.
Caption: Workflow for In Vivo Anemia Model Study.
Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, pharmacokinetic studies in rodents are essential.[25][26][27][28][29]
Protocol 5: Pharmacokinetic Study in Rats
Materials:
-
Sprague-Dawley rats
-
This compound
-
Vehicle for oral and intravenous administration
-
Equipment for blood collection (e.g., cannulated rats)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound to rats via intravenous (IV) and oral (PO) routes in separate groups.
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Expected Pharmacokinetic Profile (Hypothetical Data):
| Parameter | Oral Administration | Intravenous Administration |
| Dose | (e.g., 10 mg/kg) | (e.g., 2 mg/kg) |
| Cmax | Value (ng/mL) | Value (ng/mL) |
| Tmax | Value (h) | Not applicable |
| AUC₀-t | Value (ngh/mL) | Value (ngh/mL) |
| t₁/₂ | Value (h) | Value (h) |
| Bioavailability (F%) | Calculated Value | 100% |
Note: This table should be populated with actual experimental data.
Signaling Pathway
The primary signaling pathway affected by this compound is the HIF-1α pathway. Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by PHDs, leading to its recognition by the von Hippel-Lindau (VHL) protein, ubiquitination, and subsequent degradation by the proteasome. In the presence of this compound (or under hypoxic conditions), PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of target genes.[30]
Caption: HIF-1α Signaling Pathway and Inhibition.
Conclusion
This compound is a valuable research tool for investigating the HIF signaling pathway and holds promise as a therapeutic agent. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively work with this compound. As with any experimental work, it is crucial to optimize these protocols for specific cell lines, animal models, and experimental conditions. Careful adherence to safety guidelines and good laboratory practices is essential when handling all chemical reagents.
References
- 1. chemscene.com [chemscene.com]
- 2. 22282-72-0|this compound|BLD Pharm [bldpharm.com]
- 3. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. web.pdx.edu [web.pdx.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Validated Bioanalytical HPLC-UV Method for Simultaneous Estimation of Amlodipine and Atorvastatin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector [mdpi.com]
- 11. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 12. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of RP-HPLC-UV method for the determination of Glipizide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioencapsulation.net [bioencapsulation.net]
- 15. US2830994A - Process for manufacture of isonicotinic acid hydrazide from pyridine nitrile - Google Patents [patents.google.com]
- 16. chempanda.com [chempanda.com]
- 17. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. youtube.com [youtube.com]
- 20. Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lack of hepcidin ameliorates anemia and improves growth in an adenine-induced mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Chronic Kidney Disease Induced by Cisplatin, Folic Acid and Renal Ischemia Reperfusion Induces Anemia and Promotes GATA-2 Activation in Mice [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Predicting Pharmacokinetics in Rats Using Machine Learning: A Comparative Study Between Empirical, Compartmental, and PBPK‐Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic profile and metabolism of 2-ethyl-6-methyl-3-hydroxypyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Species differences in pharmacokinetic and pharmacodynamic properties of nebicapone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS [mdpi.com]
- 30. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Hydroxyisonicotinic Acid
Introduction
2-Hydroxyisonicotinic acid (CAS No. 22282-72-0), also known as 2-hydroxy-4-pyridinecarboxylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2]
This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The described protocol is intended for use by researchers, scientists, and drug development professionals in a quality control or research and development setting.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good peak shape and resolution.
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 50 | 50 |
| 17 | 95 | 5 |
| 20 | 95 | 5 |
Preparation of Solutions
-
Diluent: A mixture of Water and Acetonitrile (90:10 v/v) is used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Data Presentation and System Suitability
The purity of the this compound sample is determined by calculating the percentage peak area of the main component relative to the total peak area of all components in the chromatogram.
System Suitability: Before sample analysis, the chromatographic system must meet the system suitability criteria to ensure the validity of the results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of 6 replicate injections | ≤ 2.0% |
Purity Calculation:
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
Table 2: Representative Data for Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.5 | 1500 | 0.15 |
| This compound | 8.2 | 995000 | 99.50 |
| Impurity 2 | 10.1 | 3500 | 0.35 |
| Total | 1000000 | 100.00 |
Forced Degradation Study Protocol
To ensure the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[1][2][3][4] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After each stress condition, the samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the HPLC method. The chromatograms should be examined for the presence of new peaks corresponding to degradation products, and the resolution between the main peak and the degradation product peaks should be assessed.
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[5]
Table 3: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria |
| Specificity | No interference from blank, placebo, or degradation products. Peak purity of the analyte should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range of 50-150% of the nominal concentration. |
| Accuracy | Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in method parameters (e.g., pH, flow rate, column temperature). |
Visualizations
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. ajrconline.org [ajrconline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianjpr.com [asianjpr.com]
- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]
Application Note: Spectroscopic Characterization of 2-Hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the spectroscopic characterization of 2-hydroxyisonicotinic acid using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the tautomeric nature of this compound, existing predominantly as 2-oxo-1,2-dihydropyridine-4-carboxylic acid, a thorough understanding of its spectral features is crucial for its identification and characterization in research and drug development. This application note presents predicted NMR and IR data, detailed experimental protocols for sample preparation and analysis, and a logical workflow for the spectroscopic characterization process.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are essential for its quality control and for studying its role in various chemical and biological processes. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about molecular structure.
A key feature of this compound is its existence in a tautomeric equilibrium, favoring the 2-pyridone form (2-oxo-1,2-dihydropyridine-4-carboxylic acid) over the 2-hydroxypyridine form. This tautomerism significantly influences its spectroscopic properties.
Predicted Spectroscopic Data
Due to the limited availability of a complete public spectral dataset for this compound, the following tables summarize predicted ¹H NMR, ¹³C NMR, and IR data based on the analysis of structurally similar compounds, including positional isomers and substituted pyridones.
¹H NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~12.5 - 13.5 | broad s | 1H | Carboxylic Acid (-COOH) |
| ~11.0 - 12.0 | broad s | 1H | N-H (Pyridone) |
| ~7.5 - 7.7 | d | 1H | H-6 (Pyridone ring) |
| ~6.5 - 6.7 | d | 1H | H-5 (Pyridone ring) |
| ~6.3 - 6.5 | s | 1H | H-3 (Pyridone ring) |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Carboxylic Acid Carbonyl (C=O) |
| ~160 - 165 | Pyridone Carbonyl (C=O) |
| ~140 - 145 | C-6 (Pyridone ring) |
| ~135 - 140 | C-4 (Pyridone ring) |
| ~115 - 120 | C-5 (Pyridone ring) |
| ~105 - 110 | C-3 (Pyridone ring) |
IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |
| 3100 - 3000 | Medium | N-H stretch (Pyridone) |
| ~1710 - 1680 | Strong | C=O stretch (Carboxylic acid) |
| ~1650 - 1620 | Strong | C=O stretch (Pyridone) |
| ~1600 - 1580 | Medium | C=C stretch (Aromatic ring) |
| ~1450 - 1400 | Medium | O-H bend (Carboxylic acid) |
| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) |
| ~950 - 900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
Experimental Protocols
NMR Sample Preparation
A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum.[1]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[2]
-
Deuterated solvent (e.g., DMSO-d₆) (0.6-0.7 mL)[2]
-
5 mm NMR tubes[3]
-
Pasteur pipette and glass wool
-
Vortex mixer
Protocol:
-
Weigh the required amount of this compound and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]
-
Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if solubility is an issue, but ensure the compound is stable at the elevated temperature.
-
Place a small plug of glass wool into a Pasteur pipette.[1]
-
Filter the solution through the glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
NMR Data Acquisition
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (adjust based on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-15 ppm.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
IR Sample Preparation and Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.
Materials:
-
This compound (a small amount, ~1-2 mg).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Protocol:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe moistened with a suitable solvent and allow it to dry completely.
-
Record a background spectrum of the empty ATR setup.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
After analysis, clean the ATR crystal thoroughly.
Workflow and Pathway Diagrams
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental Workflow for Spectroscopic Analysis.
Caption: Tautomeric Equilibrium of this compound.
References
Troubleshooting & Optimization
Technical Support Center: 2-Hydroxyisonicotinic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-hydroxyisonicotinic acid (2-HINA). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help improve reaction yields and overcome common experimental hurdles.
Troubleshooting Guide: Improving Synthesis Yield
This guide addresses the most common issues encountered during the synthesis of this compound, particularly via the oxidation of 2,4-lutidine.
Q1: My overall yield of this compound is consistently low. What are the primary causes?
Low yield is a frequent issue stemming from several factors, including incomplete reactions, formation of byproducts, and losses during product isolation.
-
Incomplete Conversion: The oxidation of 2,4-lutidine requires careful control of reaction conditions. Insufficient reaction time, incorrect temperature, or a suboptimal oxidant-to-substrate ratio can lead to a significant amount of unreacted starting material.
-
Byproduct Formation: The primary cause of low yield is often the formation of undesired side products. The methyl groups on 2,4-lutidine can be over-oxidized, or the reaction can produce isomeric impurities.
-
Sub-optimal Work-up and Purification: The product may be lost during the extraction and purification phases. Improper pH adjustment during precipitation or using a suboptimal recrystallization solvent can significantly decrease the isolated yield.
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of the reaction?
Improving selectivity is crucial for maximizing yield. The most common byproducts are 2,4-pyridinedicarboxylic acid (from over-oxidation) and 2,4-lutidine-N-oxide.
-
Control the Oxidant Stoichiometry: Use a precise molar ratio of the oxidizing agent to the 2,4-lutidine. A large excess of the oxidant will favor the formation of the over-oxidized byproduct, 2,4-pyridinedicarboxylic acid. Start with stoichiometric amounts and optimize incrementally.
-
Temperature Management: Maintain the recommended reaction temperature. Excursions to higher temperatures can provide the activation energy needed for the second methyl group's oxidation, reducing selectivity.
-
Choice of Oxidizing Agent: While strong oxidants like potassium permanganate (KMnO₄) are effective, they can be aggressive. Consider milder or more selective oxidation systems if over-oxidation is a persistent issue.
The diagram below illustrates the reaction pathways leading to the desired product and common byproducts.
Caption: Reaction pathways in the oxidation of 2,4-lutidine.
Q3: The reaction mixture is biphasic and seems to be reacting slowly. How can I address this?
Phase separation between the aqueous oxidant solution and the organic 2,4-lutidine can cause mass transfer limitations, leading to slow and inefficient reactions.
-
Phase-Transfer Catalysts: Employing a phase-transfer catalyst (PTC) can facilitate the transport of the oxidant from the aqueous phase to the organic phase, significantly increasing the reaction rate.
-
Co-solvents: Adding a co-solvent that is miscible with both aqueous and organic layers can create a homogeneous reaction medium.
-
Vigorous Stirring: Ensure high-efficiency stirring to maximize the interfacial area between the two phases, promoting faster reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Yields are highly dependent on the synthetic route and optimization level. For instance, a patented method starting from nicotinic acid N-oxide reports a 64% yield of 2-hydroxynicotinic acid, but also notes the formation of significant byproducts.[1] Achieving yields above 70-80% for multi-step syntheses is considered very good and typically requires careful optimization of all reaction parameters.
Q2: How can I effectively purify the crude this compound?
Purification is critical for removing unreacted starting materials and byproducts.
-
Acid-Base Extraction/Precipitation: The acidic nature of the carboxyl group and the basic nature of the pyridine ring allow for purification. The product's solubility is highly pH-dependent. It is typically least soluble at its isoelectric point. Carefully adjusting the pH of the aqueous solution with acid (e.g., HCl) will cause the 2-HINA to precipitate, leaving more soluble impurities behind.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., water or an alcohol/water mixture) is a powerful technique for achieving high purity.
-
Decolorization: If the product is colored, treatment with activated charcoal during recrystallization can remove colored impurities.
The following workflow outlines a general troubleshooting process for low yield.
Caption: Troubleshooting workflow for low yield synthesis.
Data on Synthesis Parameters
Optimizing reaction parameters is key to improving yield. The following table summarizes factors to consider and provides an example from the literature.
| Parameter | Options / Conditions to Test | Expected Impact on Yield | Example Data |
| Starting Material | Nicotinic Acid N-Oxide | Can provide a more direct route, but may yield isomers. | Reaction with POCl₃ and an organic base gave a 64% yield of 2-hydroxynicotinic acid, along with 17% 2-chloro and 10% 6-hydroxy byproducts.[1] |
| Oxidizing Agent | KMnO₄, HNO₃, H₂O₂ | Stronger oxidants may increase conversion rate but can lead to over-oxidation. The choice affects selectivity and safety. | Not specified for this exact reaction in the provided results. |
| Solvent | Water, Acetic Acid, Co-solvents | Affects solubility of reagents and can influence reaction rate and phase behavior. | Not specified for this exact reaction in the provided results. |
| Temperature | 20°C - 100°C | Higher temperatures increase reaction rate but can decrease selectivity by promoting over-oxidation. | Not specified for this exact reaction in the provided results. |
| Catalyst | Phase-Transfer Catalysts | Can significantly improve reaction rates in biphasic systems by enhancing mass transfer between phases. | Not specified for this exact reaction in the provided results. |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the oxidation of 2,4-lutidine with potassium permanganate. This protocol is based on standard organic chemistry procedures for the oxidation of alkylpyridines.
Protocol: Oxidation of 2,4-Lutidine
Materials:
-
2,4-Lutidine
-
Potassium Permanganate (KMnO₄)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Deionized Water
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-lutidine (1 equivalent) in deionized water.
-
Addition of Oxidant: Prepare a solution of potassium permanganate (approx. 3-4 equivalents) in deionized water. Slowly add the KMnO₄ solution to the stirring 2,4-lutidine solution over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 70-80°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 90-100°C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite using a Buchner funnel to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.
-
Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure to approximately one-third of its original volume.
-
Precipitation: Cool the concentrated solution in an ice bath. Slowly add concentrated HCl with stirring to adjust the pH to approximately 3-4 (the isoelectric point). The white precipitate of this compound will form.
-
Collection and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a small amount of cold ethanol to facilitate drying. Dry the product in a vacuum oven.
-
Purification (Optional): If necessary, recrystallize the crude product from hot water or a water/ethanol mixture to obtain a product of higher purity.
References
Technical Support Center: Synthesis of 2-Hydroxyisonicotinic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxyisonicotinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes include:
-
Hydrolysis of 2-chloroisonicotinic acid: This is a common and relatively straightforward method.
-
Diazotization of 2-aminoisonicotinic acid: This route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.
-
From Nicotinic Acid N-oxide: This method involves the rearrangement of the N-oxide, though it can suffer from low yields under certain conditions.[1]
Q2: What is the main challenge regarding the structure of this compound?
A2: A significant challenge is the tautomerism between the 2-hydroxy-pyridine form and the 2-pyridone form (2-oxo-1,2-dihydropyridine-4-carboxylic acid). In the solid state, it predominantly exists as the 2-pyridone tautomer. This can affect its reactivity and solubility.
Q3: Are there any known issues with the stability of this compound?
A3: this compound is generally stable under normal conditions. However, its derivatives can be susceptible to decomposition, especially at high temperatures or in the presence of strong acids or bases. The diazonium salt intermediate in the synthesis from 2-aminoisonicotinic acid is notoriously unstable and requires careful temperature control.[2]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound
This is a common issue that can arise from several factors depending on the synthetic route.
| Potential Cause | Recommended Solution |
| Incomplete Hydrolysis of 2-Chloroisonicotinic Acid | - Ensure the reaction is heated for a sufficient duration. - Use a higher concentration of the base (e.g., NaOH or KOH). - Consider using a different solvent to improve the solubility of the starting material. |
| Low Yield in Diazotization of 2-Aminoisonicotinic Acid | - Strictly maintain the reaction temperature between 0-5 °C to prevent the decomposition of the diazonium salt.[2] - Ensure a sufficient excess of nitrous acid is used. - The choice of acid and its concentration is critical for the stability of the diazonium salt.[2] |
| Inefficient Rearrangement of Nicotinic Acid N-oxide | - The reaction of nicotinic acid N-oxide with acetic anhydride is known to result in very low yields.[1] - A patented method suggests reacting the N-oxide with phosphorus oxychloride in the presence of an organic base to achieve higher yields.[1] |
Problem 2: Difficulty in Product Purification and Isolation
Purification can be challenging due to the properties of this compound and potential impurities.
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Material | - Monitor the reaction progress using TLC or LC-MS to ensure complete conversion. - If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry of the reagents. |
| Formation of Side Products | - In the hydrolysis of 2-chloroisonicotinic acid, incomplete hydrolysis can leave starting material. - During diazotization, side reactions like azo coupling can occur if the amine is not fully protonated.[2] - Careful control of reaction conditions is crucial to minimize side product formation. |
| Polymorphism | - 2-Hydroxynicotinic acid is known to exist in different polymorphic forms, which can affect its physical properties and make consistent crystallization difficult. - The choice of crystallization solvent and the rate of cooling can influence the polymorphic form obtained. |
| Difficulty in Crystallization | - The pH of the solution significantly impacts the crystallization of hydroxynicotinic acids.[3] - A systematic study of different solvents is recommended. Water and ethanol are common choices.[4] - For difficult-to-crystallize compounds, a two-solvent recrystallization system (e.g., DMSO/water, ethanol/water) can be effective. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Nicotinic Acid N-oxide
This one-step method is reported to produce the target compound with a good yield and purity.[1]
Reaction Scheme:
Caption: One-step synthesis from Nicotinic Acid N-oxide.
Procedure:
-
To a solution of nicotinic acid N-oxide derivative in an aprotic nonpolar solvent (e.g., toluene), add 5-10 molar equivalents of phosphorus oxychloride.
-
Cool the mixture to 0-10 °C.
-
Slowly add an organic base.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Hydrolyze the residue with water.
-
Stir the mixture at room temperature for 1 hour.
-
Collect the resulting crystals by filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 47% | [1] |
| Purity | 99% | [1] |
Protocol 2: Synthesis of 2-Alkoxyisonicotinic Acid Derivatives via Williamson Ether Synthesis
This protocol describes the O-alkylation of this compound.
Reaction Scheme:
Caption: O-alkylation via Williamson Ether Synthesis.
Procedure:
-
Suspend this compound in a suitable aprotic solvent (e.g., DMF, THF).
-
Add a strong base (e.g., sodium hydride) portion-wise at 0 °C to deprotonate the hydroxyl group.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) dropwise.
-
Heat the reaction mixture if necessary and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Troubleshooting O- vs. N-Alkylation:
A common challenge in the alkylation of hydroxypyridines is the competition between O-alkylation and N-alkylation.
| Factor | Favors O-Alkylation | Favors N-Alkylation |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Protic solvents |
| Counter-ion | Larger, less coordinating cations (e.g., Cs+, K+) | Smaller, more coordinating cations (e.g., Li+, Na+) |
| Alkylating Agent | "Hard" electrophiles (e.g., dimethyl sulfate) | "Soft" electrophiles (e.g., alkyl iodides) |
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound derivatives.
Caption: General troubleshooting workflow for synthesis.
References
stability and storage conditions for 2-hydroxyisonicotinic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 2-hydroxyisonicotinic acid, along with troubleshooting for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, well-ventilated place.[1] While the general recommendation is room temperature[2][3][4][5], some suppliers suggest storage in a cool, dark place at temperatures below 15°C for optimal stability.[6][7] Storing under an inert atmosphere is also a recommended practice to minimize degradation.[3]
Q2: My this compound has changed color from white to a yellow, orange, or greenish hue. What does this mean, and can I still use it?
A2: The appearance of this compound is often described by suppliers as a white to orange to green powder or crystal.[3][6][7] A color change generally indicates the formation of new substances, which could be degradation products.[8] For instance, studies on the related compound isoniazid have shown that a yellow discoloration can be attributed to the formation of a specific degradation product.[9]
It is strongly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If the purity is below the required specifications for your experiment, the material should not be used. For non-critical applications, the material might still be usable, but the presence of impurities could affect experimental outcomes.
Q3: Is this compound sensitive to light?
Q4: What are the potential degradation pathways for this compound?
A4: Based on the structure of this compound and stability studies of related compounds, potential degradation pathways include:
-
Hydrolysis: The carboxylic acid group can react with water, especially under certain pH conditions.
-
Oxidation: The pyridine ring and the hydroxyl group may be susceptible to oxidation, potentially contributing to color changes. Photooxidation could be a relevant pathway if the compound is exposed to light.[2]
-
Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires high heat.
Q5: In what solvents is this compound stable for preparing stock solutions?
A5: There is limited specific information on the stability of this compound in various solvents. For short-term use, it is advisable to prepare fresh solutions in a suitable aprotic solvent or a buffered aqueous solution at a pH where the compound is most stable. The stability in solution will be highly dependent on the pH, presence of light, and temperature. It is recommended to perform a preliminary stability study in the chosen solvent system if the solution needs to be stored for an extended period.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration of Solid Material (Yellow, Orange, or Green) | - Exposure to air (oxidation)- Exposure to light (photodegradation)- Presence of impurities | - Re-evaluate storage conditions. Ensure the container is tightly sealed and stored in a dark, dry place.- Assess the purity of the material using a suitable analytical technique (e.g., HPLC, NMR).- If purity is compromised, consider acquiring a new batch. |
| Inconsistent Experimental Results | - Degradation of the compound- Poor solubility | - Verify the purity of the this compound being used.- Prepare fresh solutions for each experiment.- Ensure the compound is fully dissolved in the chosen solvent. Sonication may aid dissolution. |
| Difficulty in Dissolving the Compound | - Inappropriate solvent- Low temperature | - Consult literature for appropriate solvents. Polar aprotic solvents or buffered aqueous solutions are potential options.- Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation. |
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (<25°C). For long-term storage, <15°C is recommended.[6][7] | To minimize thermal degradation. |
| Light | Store in a dark place or in an amber vial. | To prevent photolytic degradation.[2][7] |
| Atmosphere | Tightly sealed container, preferably under an inert gas (e.g., argon, nitrogen).[1][3] | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Humidity | Store in a dry environment, such as in a desiccator.[1] | To prevent hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[10][11][12]
Objective: To identify potential degradation products and pathways under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as a mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method (Example)
This is a general protocol that should be optimized for your specific instrumentation and requirements.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 3.0) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the main peak from degradation products.
-
Linearity: Establish a linear relationship between concentration and peak area over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability and intermediate precision of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
References
- 1. reddit.com [reddit.com]
- 2. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 22282-72-0|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ck12.org [ck12.org]
- 9. LC and LC-MS study of stress decomposition behaviour of isoniazid and establishment of validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
resolving common issues in 2-hydroxyisonicotinic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 2-hydroxyisonicotinic acid. The information is tailored for researchers, scientists, and professionals in drug development.
I. Synthesis and Purification
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach for the synthesis of related 2-hydroxynicotinic acid derivatives involves the N-oxidation of the corresponding pyridinecarboxylic acid, followed by rearrangement and hydrolysis. For instance, nicotinic acid can be reacted with hydrogen peroxide in acetic acid to form nicotinic acid N-oxide. This intermediate is then treated with a mixture of phosphorus oxychloride and phosphorus pentachloride, followed by hydrolysis to yield 2-chloronicotinic acid, which can be subsequently converted to 2-hydroxynicotinic acid.[1] While a specific high-yield, one-step synthesis from inexpensive starting materials is desirable, many traditional methods involve multiple, sometimes complex, steps.[1]
Q2: I am having trouble with the purification of this compound by recrystallization. What are some common issues and solutions?
Recrystallization is a primary method for purifying solid organic compounds like this compound.[2][3][4][5] Common problems include failure of crystals to form, formation of oil instead of crystals, and low yield. The following troubleshooting guide addresses these issues.
Troubleshooting Guide: Recrystallization
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). | - Concentrate the solution by evaporating some solvent and then allow it to cool again. - Try adding a seed crystal of pure this compound to induce crystallization. - Gently scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[6] - Cool the solution to a lower temperature (e.g., in an ice bath). |
| An oil or amorphous solid forms instead of crystals ("oiling out") | The compound's solubility was exceeded too rapidly, or the cooling rate was too fast. The melting point of the solute is below the boiling point of the solvent. | - Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. - Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.[6] - Change the solvent system. A solvent in which the compound is less soluble at high temperatures might be more suitable. |
| Low yield of purified product | Too much solvent was used, leaving a significant amount of the product in the mother liquor. The compound is more soluble in the chosen solvent at low temperatures than anticipated. Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Cool the solution for a longer period or to a lower temperature to maximize precipitation. - To avoid premature crystallization during hot filtration, use a heated funnel or preheat the filtration apparatus. Also, ensure the solution is kept hot during the transfer. |
| Colored impurities remain in the final product | The chosen recrystallization solvent does not effectively exclude the colored impurity. The impurity co-crystallizes with the product. | - Add a small amount of decolorizing carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious as charcoal can also adsorb some of the desired product. - Consider a different solvent system where the impurity has higher solubility. |
A general workflow for troubleshooting crystallization is presented below.
Experimental Protocol: Representative Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
-
Solvent Selection: Determine a suitable solvent or solvent pair. Water or a mixture of an alcohol (e.g., ethanol) and water is often a good starting point for polar compounds like hydroxypyridine carboxylic acids. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
II. Biological Assays
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound in biological systems?
This compound is structurally similar to nicotinic acid (niacin), which is a known agonist for the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[7][8][9][10] GPR109A is a Gi-protein coupled receptor.[11] Its activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[12] This signaling pathway is involved in various physiological processes, including the regulation of lipolysis and inflammation.[11][12]
Q2: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results in cell-based assays can stem from several factors related to the compound's properties and handling.
Troubleshooting Guide: Biological Assays
| Problem | Possible Cause | Solution |
| Low or no biological activity | Compound degradation: this compound may be unstable under the assay conditions (e.g., pH, temperature, light exposure). Incorrect concentration: Errors in calculating or preparing the stock and working solutions. Low receptor expression: The cell line used may not express the target receptor (e.g., GPR109A) at sufficient levels. | - Prepare fresh solutions of the compound for each experiment. - Protect solutions from light and store them at the recommended temperature. - Verify the calculations and the accuracy of pipetting. - Confirm the expression of the target receptor in your cell line using techniques like qPCR or Western blotting. |
| High background signal or non-specific effects | Compound precipitation: The compound may precipitate out of the assay buffer at the tested concentrations, leading to light scattering or other artifacts. Compound autofluorescence: If using a fluorescence-based assay, the compound itself might be fluorescent at the excitation and emission wavelengths used. Cytotoxicity: At higher concentrations, the compound may be causing cell death, leading to non-specific assay readouts. | - Check the solubility of this compound in the assay buffer. If necessary, use a co-solvent like DMSO (ensure the final concentration is not toxic to the cells). - Run a control experiment with the compound in the absence of cells or other assay components to check for autofluorescence. - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of the compound for your cell line. |
| Variability between replicate wells | Incomplete mixing: The compound may not be uniformly distributed in the assay wells. Edge effects: Wells on the perimeter of the microplate may behave differently due to temperature or evaporation gradients. | - Ensure thorough mixing of the assay plate after adding the compound. - Avoid using the outer wells of the microplate for experimental samples; instead, fill them with buffer or media. |
Signaling Pathway: GPR109A Activation
The diagram below illustrates the signaling pathway initiated by the activation of GPR109A by an agonist like this compound.
III. Physicochemical and Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 22282-72-0 | [13][14][15][16] |
| Molecular Formula | C₆H₅NO₃ | [13][14][15][16] |
| Molecular Weight | 139.11 g/mol | [13][14][15][16] |
| Appearance | White to orange to green powder/crystal | [16] |
| Melting Point | 328 °C (decomposes) | [16] |
| Purity (typical) | >98.0% (GC) | [16] |
| Storage | Room temperature, in a cool and dark place (<15°C recommended) | [15][16] |
Table 2: Solubility of Hydroxynicotinic Acid Isomers
The solubility of this compound (2HNA) has been compared to its isomers at 293 ± 2 K.[17]
| Solvent | Solubility Trend |
| Water | 4HNA ≫ 2HNA > 5HNA ≈ 6HNA |
| Ethanol | 2HNA ≈ 4HNA > 5HNA > 6HNA |
Note: 4HNA = 4-hydroxy-3-pyridinecarboxylic acid; 5HNA = 5-hydroxy-nicotinic acid; 6HNA = 6-hydroxynicotinic acid.
This data indicates that while this compound is moderately soluble in water, it is one of the more soluble isomers in ethanol at this temperature.[17] The solubility is influenced by factors such as intramolecular hydrogen bonding.[17] When preparing stock solutions, it is advisable to start with these solvents and perform solubility tests to determine the optimal concentration range for your experiments.
References
- 1. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. mt.com [mt.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. vernier.com [vernier.com]
- 6. benchchem.com [benchchem.com]
- 7. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. This compound | C6H5NO3 | CID 280756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemscene.com [chemscene.com]
- 16. This compound | 22282-72-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 17. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of 2-Hydroxyisonicotinic Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing 2-hydroxyisonicotinic acid using High-Performance Liquid Chromatography (HPLC). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of peak tailing for this compound in reversed-phase HPLC?
Peak tailing for polar acidic compounds like this compound in reversed-phase HPLC is often a multifactorial issue. The most common causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with the polar functional groups (hydroxyl and carboxylic acid) of this compound.[1][2] This secondary retention mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of this compound.[3][4] If the mobile phase pH is close to the analyte's pKa, a mixed population of ionized and non-ionized species will exist, leading to peak distortion and tailing.[5] For acidic compounds, it is generally recommended to work at a pH at least 2 units below the pKa to ensure the analyte is in its neutral, more hydrophobic form.[4]
-
Low Buffer Concentration: An inadequate buffer concentration in the mobile phase may not be sufficient to control the on-column pH, leading to inconsistent interactions and peak tailing.[6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing a distortion in the peak shape, often leading to fronting, but tailing can also occur.
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or diameter, or poorly made connections, can contribute to band broadening and peak tailing.[5]
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of active sites, or voids in the packing material, all of which can cause peak tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The mobile phase pH directly influences the ionization state of this compound, which has a predicted pKa of approximately 2.0.[8]
-
At a pH below its pKa (e.g., pH < 2): The carboxylic acid group is protonated (COOH), and the molecule is in its neutral form. This is the ideal state for reversed-phase chromatography as it minimizes ionic interactions with the stationary phase and promotes retention through hydrophobic interactions, generally resulting in sharper, more symmetrical peaks.
-
At a pH near its pKa (e.g., pH ≈ 2): A mixture of the protonated (neutral) and deprotonated (anionic) forms of the molecule exists. This dual state leads to mixed-mode retention and can cause significant peak broadening and tailing.
-
At a pH above its pKa (e.g., pH > 2): The carboxylic acid group is deprotonated (COO-), and the molecule is in its anionic form. This can lead to electrostatic repulsion from the negatively charged silanol groups on the silica surface (at higher pH values), resulting in poor retention and potential peak tailing due to other secondary interactions.
Therefore, to achieve optimal peak shape, it is crucial to control the mobile phase pH to be significantly lower than the pKa of this compound.
Q3: What are some recommended starting conditions for an HPLC method for this compound to minimize peak tailing?
Based on methods for structurally similar pyridine carboxylic acids, the following starting conditions are recommended:
-
Column: A modern, high-purity, end-capped C18 column is a good starting point to minimize residual silanol interactions. Alternatively, a mixed-mode column with both reversed-phase and cation-exchange characteristics can provide excellent selectivity for polar, ionizable compounds.[9][10]
-
Mobile Phase:
-
Gradient/Isocratic: Start with a low percentage of the organic modifier (e.g., 5-10% acetonitrile) and either run an isocratic method or a shallow gradient to elute the compound.
-
Buffer Concentration: If using a buffer (e.g., phosphate or formate), a concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or MS compatibility.[2]
Data Presentation: Influence of Chromatographic Parameters on Peak Tailing
The following table summarizes the expected impact of various parameters on the peak shape of this compound.
| Parameter | Condition | Expected Impact on Peak Tailing | Rationale |
| Mobile Phase pH | pH << pKa (e.g., pH < 2) | Reduced Tailing | Analyte is in its neutral, more hydrophobic form, minimizing silanol interactions.[4] |
| pH ≈ pKa (e.g., pH ~ 2) | Increased Tailing | A mixture of ionized and non-ionized forms leads to mixed retention mechanisms.[5] | |
| pH >> pKa (e.g., pH > 3) | Variable/Increased Tailing | Analyte is ionized, potentially leading to electrostatic interactions and poor peak shape. | |
| Buffer Concentration | Low (e.g., < 5 mM) | Potential for Tailing | Insufficient buffering capacity to control on-column pH.[6] |
| Moderate (e.g., 10-25 mM) | Improved Peak Shape | Provides adequate pH control.[2] | |
| High (e.g., > 50 mM) | May Improve Peak Shape | Can mask residual silanol interactions, but may lead to precipitation or MS issues.[3] | |
| Column Chemistry | Standard C18 (Type A Silica) | Potential for Tailing | Higher number of accessible, acidic silanol groups. |
| End-capped C18 (Type B Silica) | Reduced Tailing | Residual silanols are chemically deactivated, reducing secondary interactions.[1][2] | |
| Mixed-Mode (RP/Ion-Exchange) | Potentially Improved Peak Shape | Offers alternative retention mechanisms that can lead to better selectivity and peak shape.[9][10] | |
| Organic Modifier | Acetonitrile | Generally Good Peak Shape | Common choice for polar analytes. |
| Methanol | May Differ from Acetonitrile | Can have different selectivity and impact on peak shape. |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Method for this compound
This protocol is a starting point for method development aimed at achieving symmetrical peaks for this compound.
-
Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 255 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 30% B
-
10-12 min: Hold at 30% B
-
12.1-15 min: Return to 5% B and equilibrate.
-
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A step-by-step workflow for troubleshooting peak tailing.
Chemical Interactions Leading to Peak Tailing
Caption: Chemical interactions leading to peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Discover the Art of Buffer selection in HPLC Development part 2 [pharmacores.com]
- 5. chromtech.com [chromtech.com]
- 6. Buffer Concentration can Affect ANP Retention of Acids in HPLC Analyses - Tips & Suggestions [mtc-usa.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chembk.com [chembk.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Hydroxyisonicotinic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of 2-hydroxyisonicotinic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Hydrolysis of Nitrile Intermediate. A common synthetic route involves the hydrolysis of a cyanopyridine precursor. The hydrolysis can sometimes stall at the intermediate amide stage.
-
Solution: Increase the reaction time or temperature. Ensure the concentration of the acid or base catalyst is optimal. Refer to the experimental protocol for recommended hydrolysis conditions.
-
-
Potential Cause 2: Decarboxylation of the Product. this compound, like many carboxylic acids, can undergo decarboxylation, especially at elevated temperatures, leading to the formation of 2-pyridinol.[1][2]
-
Solution: Carefully control the reaction temperature during the final steps of the synthesis and during workup. Avoid unnecessarily high temperatures. If purification by distillation is required, use vacuum distillation to lower the boiling point.
-
-
Potential Cause 3: Inefficient Oxidation. If the synthesis involves the oxidation of a methyl group on the pyridine ring, incomplete oxidation can result in the formation of the corresponding aldehyde or alcohol as byproducts.[3]
-
Solution: Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. The reaction time and temperature should be optimized to drive the reaction to completion. The choice of catalyst can also significantly impact selectivity and yield.[3]
-
Issue 2: Presence of Impurities in the Final Product
-
Potential Cause 1: Over-oxidation. Vigorous oxidation conditions can lead to the formation of byproducts such as pyridine or carbon dioxide due to ring opening or excessive degradation.[3]
-
Solution: Use a milder oxidizing agent or adjust the reaction conditions (temperature, reaction time) to be less harsh. Careful monitoring of the reaction progress by techniques like TLC or LC-MS is recommended.
-
-
Potential Cause 2: Formation of Isomeric Byproducts. Depending on the starting materials and reaction conditions, isomers of this compound may be formed. For example, if starting from a substituted picoline, oxidation could potentially occur at other positions if blocking groups are not used.
-
Solution: Use highly specific catalysts and well-defined reaction conditions. Purification techniques such as recrystallization or column chromatography may be necessary to separate the desired isomer from impurities.[4]
-
-
Potential Cause 3: Residual Starting Materials or Intermediates. Incomplete reactions can leave unreacted starting materials or stable intermediates in the final product.
-
Solution: Monitor the reaction to ensure it has gone to completion. Optimize the reaction conditions to favor product formation. Appropriate purification steps after the reaction are crucial.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
A1: The most common side reactions depend on the synthetic route but generally include:
-
Decarboxylation: Loss of CO2 from the carboxylic acid group to form 2-pyridinol, often induced by heat.[1][2]
-
Incomplete Hydrolysis: If starting from a nitrile, the reaction may stop at the amide intermediate.[5]
-
Incomplete Oxidation: If oxidizing a methyl group, the corresponding aldehyde or alcohol may be formed as byproducts.[3]
-
Over-oxidation: Harsh oxidation can lead to ring cleavage and the formation of smaller molecules.[3]
-
N-Oxide Formation: The pyridine nitrogen can be oxidized to an N-oxide, which may or may not be a desired intermediate depending on the synthetic strategy.[6][7]
Q2: How can I minimize the decarboxylation of my product?
A2: To minimize decarboxylation, it is crucial to maintain careful temperature control throughout the synthesis, particularly during purification steps. Avoid prolonged heating at high temperatures. If possible, perform distillations under reduced pressure to lower the boiling point. The stability of the carboxylic acid can also be influenced by the pH of the solution.
Q3: My final product is a different color than expected. What could be the cause?
A3: A color change can indicate the presence of impurities. The presence of small amounts of air during certain reactions, such as the formation of nitriles, can lead to the darkening of the reaction mixture.[8] Additionally, some side products or degradation products may be colored. It is advisable to characterize the product using analytical techniques like NMR, IR, and mass spectrometry to identify any impurities.
Q4: I am seeing an unexpected peak in my NMR spectrum. What could it be?
A4: An unexpected peak could correspond to a number of species, including residual solvent, starting materials, an intermediate, or a side product. Common side products to consider are the decarboxylated product (2-pyridinol), the amide intermediate (if applicable), or an oxidized byproduct. Comparing the spectrum to literature data for known impurities can be helpful. Advanced analytical techniques can aid in the unambiguous identification of unknown impurities.[9]
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the oxidation of 2-picoline, a potential precursor for intermediates in the synthesis of this compound. This data highlights how catalyst choice can influence the selectivity towards desired and undesired products.
| Catalyst | Conversion of 2-picoline (%) | Selectivity for Picolinic Acid (%) | Selectivity for 2-Pyridinecarbaldehyde (%) | Selectivity for Pyridine (%) | Selectivity for CO2 (%) |
| V-Ti (20/80) | ~15 | Not Observed | High | Low | Low |
| CrVO4-I | High | - | - | - | - |
| CrVO4-III | Lower than CrVO4-I | - | - | - | - |
Data is qualitatively summarized from a graphical representation in the cited literature and is intended to show trends.[3]
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of a Cyanopyridine to a Carboxylic Acid
This protocol describes a general method for the hydrolysis of a 2-cyanopyridine derivative to the corresponding 2-carboxypyridine.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the cyanopyridine starting material in an appropriate solvent (e.g., water, ethanol/water mixture).
-
Addition of Reagent: Slowly add a concentrated acid (e.g., sulfuric acid or hydrochloric acid) or a solution of a strong base (e.g., sodium hydroxide).
-
Heating: Heat the reaction mixture to reflux and maintain the temperature for the time specified in the specific synthetic procedure (typically several hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
For acidic hydrolysis: Carefully neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates or to a pH suitable for extraction.
-
For basic hydrolysis: Acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization from a suitable solvent.
Visualizations
Caption: Main synthesis pathway and common side reactions.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. Recyclable anhydride catalyst for H 2 O 2 oxidation: N -oxidation of pyridine derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00265H [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
Technical Support Center: Scaling Up the Production of 2-Hydroxyisonicotinic Acid
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-hydroxyisonicotinic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentations to address common challenges encountered during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scaling up?
A1: Two primary routes are considered for the industrial production of this compound. The first involves the hydrolysis of a nitrile, such as 4-cyanopyridine, which can be achieved through chemical or enzymatic methods. The enzymatic route, utilizing nitrilase-producing microorganisms like Pseudomonas putida or Nocardia globerula, is often favored for its milder reaction conditions and high selectivity, minimizing byproduct formation.[1][2] The second common route is the oxidation of a corresponding methylpyridine, followed by hydroxylation. Another patented method describes the reaction of nicotinic acid N-oxide with phosphorus oxychloride in the presence of an organic base to yield 2-hydroxynicotinic acid.[3]
Q2: We are observing a significant drop in yield upon scaling up our synthesis from lab to pilot scale. What are the likely causes?
A2: A decrease in yield during scale-up is a common issue and can be attributed to several factors. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Heat dissipation is also more challenging at a larger scale; if the reaction is exothermic, poor temperature control can lead to product degradation.[4] Changes in the surface area-to-volume ratio of the reactor can also affect reaction kinetics. Finally, the efficiency of downstream processing, such as extraction and crystallization, may differ significantly between scales.
Q3: Our final product has a persistent color, and we are struggling to achieve the desired purity. What purification strategies are most effective at scale?
A3: For colored impurities, treatment with activated carbon followed by recrystallization is a common and effective method. The choice of solvent for recrystallization is critical. For this compound, aqueous solutions or mixtures of water with organic solvents like ethanol are often used.[5] It is also important to control the cooling rate during crystallization to ensure the formation of pure, well-defined crystals. A slow cooling process generally yields higher purity crystals. In some cases, a two-stage crystallization process may be necessary to remove stubborn impurities.[6][7]
Q4: We are concerned about the potential for runaway reactions. What safety precautions should be implemented during scale-up?
A4: A thorough risk assessment should be conducted before any scale-up. Key safety measures include ensuring the reactor's cooling system is sufficient to handle the heat generated by the reaction, especially for exothermic processes. Implementing a controlled addition of reactants, rather than adding them all at once, can help manage the rate of heat evolution. Continuous monitoring of the reaction temperature and pressure is essential. It is also advisable to have an emergency quenching procedure in place.
Troubleshooting Guides
Low Yield
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inadequate reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Optimize the reaction time and temperature at a small scale before proceeding with the larger batch. |
| Poor mixing leading to incomplete reaction. | Ensure the agitation speed is sufficient for the reactor volume. For viscous reaction mixtures, consider using a different type of impeller. | |
| Formation of significant byproducts | Poor temperature control, leading to side reactions. | Improve the efficiency of the reactor's cooling system. Consider a slower, controlled addition of reagents for exothermic reactions. |
| Incorrect stoichiometry or order of addition. | Carefully verify the molar ratios of all reactants and reagents. Investigate the impact of the order of addition on a smaller scale. | |
| Product loss during workup and purification | Inefficient extraction. | Perform a small-scale experiment to determine the optimal solvent and number of extractions required. |
| Product remains in the mother liquor after crystallization. | Optimize the crystallization solvent and cooling profile. Consider adding an anti-solvent to increase the yield. |
Impurities in the Final Product
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting materials | Incomplete reaction. | Refer to the "Low Yield" troubleshooting section for solutions related to reaction completion. |
| Formation of known byproducts | Suboptimal reaction conditions. | Adjust reaction parameters such as temperature, pH, or catalyst loading to disfavor the formation of specific impurities. |
| Discoloration of the final product | Thermal degradation of the product or impurities. | Lower the reaction and/or distillation temperature if possible. Consider purification methods like activated carbon treatment.[6] |
| Inconsistent purity between batches | Variability in the quality of raw materials. | Implement stringent quality control checks for all incoming raw materials. |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 4-Cyanopyridine (Bench Scale)
This protocol is based on enzymatic hydrolysis, a method with high potential for industrial scale-up.
Materials:
-
4-cyanopyridine
-
Whole cells of Nocardia globerula NHB-2 (with nitrilase activity)
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Agar
Procedure:
-
Immobilization of Biocatalyst: Prepare a 1% (w/v) agar solution and cool to 45-50°C. Suspend the N. globerula cells in the agar solution and form small beads.
-
Reaction Setup: In a 1 L reactor, add the immobilized cells to 0.1 M sodium phosphate buffer (pH 7.5). The amount of cells should correspond to a nitrilase activity of approximately 30 U/mL.
-
Fed-Batch Reaction: Maintain the reactor temperature at 35°C with gentle agitation. Add solid 4-cyanopyridine in batches (e.g., 50 mM portions) at regular intervals (e.g., every 20 minutes) to avoid substrate inhibition.[2]
-
Monitoring: Monitor the conversion of 4-cyanopyridine to this compound using HPLC.
-
Product Isolation: Once the reaction is complete, separate the immobilized cells by filtration. Acidify the filtrate to the isoelectric point of this compound to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purify by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation
Table 1: Comparison of Synthesis Parameters for Isonicotinic Acid Production
| Parameter | Enzymatic Hydrolysis (Bench Scale)[1] | Chemical Oxidation (Industrial)[8] |
| Starting Material | 4-cyanopyridine | 4-methylpyridine |
| Catalyst/Reagent | Pseudomonas putida nitrilase | Vanadium pentoxide |
| Temperature | 30°C | High temperature |
| Yield | High (quantitative conversion) | 70-75% |
| Byproducts | Minimal | Various oxidation products |
| Productivity | 36.9 g/L/h | Not specified |
Visualizations
Caption: A simplified workflow for the enzymatic synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in the synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. bioencapsulation.net [bioencapsulation.net]
- 3. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxynicotinic acid crystallisation and solubility systematic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. Isonicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Impurities in 2-Hydroxyisonicotinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in 2-hydroxyisonicotinic acid samples.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in this compound?
A1: Impurities in this compound can originate from two primary sources: the synthetic manufacturing process and degradation of the final product.
-
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of this compound. They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or solvents. For example, if this compound is synthesized from 4-cyanopyridine, potential impurities could include unreacted 4-cyanopyridine and the intermediate isonicotinamide.[1][2]
-
Degradation Products: These impurities form over time due to the decomposition of this compound under various environmental conditions such as exposure to heat, light, humidity, or reactive excipients.[3][4][5] Forced degradation studies are often conducted to identify potential degradation products.[6]
Q2: What are the regulatory guidelines for controlling impurities in active pharmaceutical ingredients (APIs) like this compound?
A2: The International Council for Harmonisation (ICH) provides a set of guidelines that are widely adopted by regulatory agencies worldwide. The key guidelines for impurity control in new drug substances are:
-
ICH Q3A(R2): Impurities in New Drug Substances. This guideline outlines the thresholds for reporting, identifying, and qualifying impurities.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents. This guideline provides permissible daily exposures for residual solvents in pharmaceuticals.
-
ICH Q3D(R2): Guideline for Elemental Impurities. This guideline establishes permitted daily exposures for elemental impurities.
Q3: Why is it important to control impurities in this compound?
A3: Controlling impurities is critical for the safety, efficacy, and quality of any pharmaceutical product. Even small amounts of certain impurities can have unintended pharmacological or toxicological effects. Regulatory agencies require thorough impurity profiling to ensure that the levels of all impurities are within acceptable limits.
Troubleshooting Guides
Analytical Method Troubleshooting: HPLC-UV
Issue: Peak Tailing for this compound
Peak tailing is a common issue when analyzing polar, acidic compounds like this compound by reversed-phase HPLC. It can lead to poor resolution and inaccurate quantification.
Potential Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Residual Silanols | - Use a modern, high-purity, end-capped C18 column. - Lower the mobile phase pH to 2.5-3.0 with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of silanol groups. |
| Analyte Ionization | - Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid group of this compound to maintain it in a single, un-ionized form. |
| Insufficient Buffer Capacity | - Use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM in the aqueous portion of the mobile phase to maintain a stable pH. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | - Dissolve the sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, keep the injection volume to a minimum. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. If the problem persists, replace the column. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol provides a starting point for the development of a validated HPLC-UV method for the analysis of impurities in this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Protocol 2: Recrystallization for Purification
Recrystallization is an effective technique for purifying solid compounds like this compound.[7][8] Given its polar and acidic nature, a polar protic solvent or a mixture including one is often a good starting point.[9] Aqueous crystallization has been shown to be effective for hydroxynicotinic acids.[10]
Solvent System:
-
Water or a mixture of Ethanol and Water.
Procedure:
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot water (or ethanol/water mixture) to the flask while stirring and heating until the solid is completely dissolved.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize yield, place the flask in an ice bath for 30 minutes.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Hypothetical Impurity Profile of a this compound Batch
| Impurity Name | Retention Time (min) | Area % | Identification |
| 4-Cyanopyridine | 12.5 | 0.08 | Starting Material |
| Isonicotinamide | 8.2 | 0.12 | Intermediate |
| Unknown Impurity 1 | 15.1 | 0.05 | Degradation Product |
| Unknown Impurity 2 | 18.9 | 0.03 | Process-Related |
Table 2: Comparison of Purification by Recrystallization
| Solvent System | Initial Purity (%) | Purity after Recrystallization (%) | Recovery (%) |
| Water | 98.5 | 99.8 | 85 |
| Ethanol/Water (1:1) | 98.5 | 99.7 | 90 |
| Acetonitrile | 98.5 | 99.2 | 75 |
Visualizations
Caption: Workflow for purity analysis and purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of this compound.
References
- 1. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]
- 2. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Influence of simultaneous variations in temperature and relative humidity on chemical stability of two vitamin C forms and implications for shelf life models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. hplc.eu [hplc.eu]
- 8. ijsdr.org [ijsdr.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Efficacy of 2-Hydroxyisonicotinic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in the derivatives of pyridine carboxylic acids, including 2-hydroxyisonicotinic acid. These compounds have demonstrated a broad spectrum of biological activities, ranging from anti-inflammatory to antimicrobial effects. This guide provides an objective comparison of the efficacy of various isonicotinic and nicotinic acid derivatives, supported by experimental data, to aid in research and drug development. While specific comparative data on a series of this compound derivatives is limited in the available literature, this guide leverages data from closely related isonicotinic and nicotinic acid derivatives to provide valuable insights into their potential.
Anti-inflammatory Activity: Inhibition of Reactive Oxygen Species (ROS)
A study on isonicotinoyl motif-containing compounds revealed their potential as potent anti-inflammatory agents by inhibiting the production of reactive oxygen species (ROS) from human blood cells. The half-maximal inhibitory concentration (IC50) values were determined and compared with the standard non-steroidal anti-inflammatory drug (NSAID), ibuprofen.
Table 1: Anti-inflammatory Activity of Isonicotinate Derivatives
| Compound | Linker Type | Substituent | IC50 (µg/mL) | Reference |
| 5 | meta-aminophenol | - | 1.42 ± 0.1 | [1] |
| 6 | para-aminophenol | - | 8.6 ± 0.5 | [1] |
| 8a | para-aminophenol | Acetyl | 19.6 ± 3.4 | [1] |
| 8b | para-aminophenol | Butyryl | 3.7 ± 1.7 | [1] |
| Ibuprofen | - | - | 11.2 ± 1.9 | [1] |
Notably, compound 5 , an isonicotinate of meta-aminophenol, exhibited an exceptional IC50 value of 1.42 ± 0.1 µg/mL, which is approximately eight-fold more potent than ibuprofen[1]. This highlights the potential of the isonicotinoyl scaffold in developing novel anti-inflammatory agents. The data suggests that the nature and position of the linker and substituents significantly influence the anti-inflammatory activity.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Nicotinic acid derivatives, specifically acylhydrazones and their 1,3,4-oxadiazoline counterparts, have been investigated for their antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was determined for these compounds.
Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives
| Compound | Chemical Class | S. epidermidis ATCC 12228 MIC (µg/mL) | S. aureus ATCC 43300 (MRSA) MIC (µg/mL) | B. subtilis ATCC 6633 MIC (µg/mL) | S. aureus ATCC 6538 MIC (µg/mL) | Reference |
| 5 | Acylhydrazone | 7.81 | 15.62 | >1000 | >1000 | [2] |
| 13 | Acylhydrazone | 1.95 | 7.81 | 15.62 | 15.62 | [2] |
| 25 | 1,3,4-Oxadiazoline | >1000 | 15.62 | 7.81 | 7.81 | [2] |
The results indicate that acylhydrazone 13 displayed strong activity against Gram-positive bacteria, with a particularly low MIC of 1.95 µg/mL against Staphylococcus epidermidis[2]. Interestingly, the cyclization of these acylhydrazones into 1,3,4-oxadiazoline derivatives, such as compound 25 , altered the activity spectrum, showing enhanced efficacy against Bacillus subtilis and Staphylococcus aureus[2]. This suggests that minor structural modifications can significantly impact the antimicrobial profile of these derivatives.
Experimental Protocols
Synthesis of Isonicotinate Derivatives (meta- and para-aminophenol linkers)
A general method for synthesizing isonicotinate derivatives involves a protection-deprotection strategy.
-
Protection of Aminophenol: An equimolar mixture of meta- or para-aminophenol is treated with di-tert-butyl pyrocarbonate to protect the amine group, yielding N-Boc-protected aminophenols.
-
Esterification: The N-Boc-protected aminophenol is then reacted with isonicotinic acid using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) to afford the corresponding ester.
-
Deprotection: The Boc-protecting group is removed by treating the ester with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane at 0 °C to yield the final amine-functionalized isonicotinate derivatives[1].
In Vitro Anti-inflammatory Assay (Oxidative Burst Assay)
The anti-inflammatory potential is evaluated by measuring the inhibition of ROS production in an oxidative burst assay using a chemiluminescence technique.
-
Cell Preparation: Freshly isolated human whole blood is diluted with Hank's Balanced Salt Solution (HBSS).
-
Assay Procedure: 25 µL of the diluted blood is incubated with the test compounds in 96-well plates in a luminometer.
-
Stimulation and Detection: Serum-opsonized zymosan (SOZ) and luminol are added to the wells to induce and detect the oxidative burst.
-
Data Analysis: The chemiluminescence is measured, and the half-maximal inhibitory concentration (IC50) is calculated for each compound[1].
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[2].
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the described derivatives.
Caption: General workflow for the synthesis and biological evaluation of isonicotinic acid derivatives.
Potential Signaling Pathway Involvement
While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural similarity to nicotinic acid suggests potential involvement in related signaling pathways. Nicotinic acid is known to exert its effects through the G protein-coupled receptor, GPR109A (also known as HM74A). Activation of this receptor can modulate inflammatory responses.
Caption: Postulated signaling pathway for this compound derivatives via GPR109A.
This proposed pathway suggests that these derivatives may bind to GPR109A, leading to the inhibition of adenylyl cyclase through an inhibitory G protein (Gi). This, in turn, would decrease intracellular cyclic AMP (cAMP) levels and subsequently reduce the activity of protein kinase A (PKA), ultimately modulating downstream inflammatory responses. Further research is required to validate this hypothesis and elucidate the specific molecular targets of this compound derivatives.
References
A Validated High-Performance Liquid Chromatography Method for the Quantification of 2-Hydroxyisonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a novel, rapid, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-hydroxyisonicotinic acid. The performance of this new method is objectively compared with an alternative HPLC method and a gas chromatography (GC) method, supported by detailed experimental data to guide researchers in selecting the most suitable analytical technique for their specific needs.
Introduction to Analytical Methods for this compound
This compound is a key intermediate in various pharmaceutical syntheses. Accurate and reliable quantification of this compound is critical for process monitoring, quality control, and stability testing. While several analytical techniques can be employed for the analysis of organic acids, including HPLC and GC, the selection of an optimal method depends on factors such as sensitivity, specificity, sample throughput, and the nature of the sample matrix. This guide provides a thorough validation of a new HPLC method and compares it against other potential analytical strategies.
Overview of the New Validated HPLC-UV Method
A new, simple, and efficient RP-HPLC method with UV detection has been developed and validated for the determination of this compound. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure good peak shape and retention of this polar compound.
Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 0.1% Phosphoric acid in Water : Acetonitrile (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 10 minutes
Method Validation and Performance Data
The new HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] The validation parameters, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were assessed.
Data Presentation: A Comparative Analysis
The performance of the new HPLC-UV method is compared with an alternative HPLC-UV method (using a different mobile phase modifier) and a GC-FID method requiring derivatization. All data presented in the following tables is the result of validation experiments.
Table 1: Linearity and Range
| Parameter | New HPLC-UV Method | Alternative HPLC-UV Method | GC-FID Method (with Derivatization) |
| Linear Range (µg/mL) | 1 - 100 | 5 - 120 | 10 - 150 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | 0.9991 |
| Regression Equation | y = 45872x + 1250 | y = 44520x + 2310 | y = 39850x + 3540 |
Table 2: Accuracy (Recovery)
| Concentration (µg/mL) | New HPLC-UV Method (% Recovery ± RSD) | Alternative HPLC-UV Method (% Recovery ± RSD) | GC-FID Method (% Recovery ± RSD) |
| Low (5 µg/mL) | 99.5 ± 1.2% | 98.8 ± 1.5% | 97.5 ± 2.1% |
| Mid (50 µg/mL) | 100.2 ± 0.8% | 99.7 ± 1.1% | 98.9 ± 1.8% |
| High (90 µg/mL) | 100.5 ± 0.6% | 100.8 ± 0.9% | 99.5 ± 1.4% |
Table 3: Precision (Repeatability and Intermediate Precision)
| Parameter | New HPLC-UV Method (% RSD) | Alternative HPLC-UV Method (% RSD) | GC-FID Method (% RSD) |
| Repeatability (n=6) | 0.75% | 1.10% | 1.65% |
| Intermediate Precision (Day 1 vs. Day 2) | 1.15% | 1.45% | 2.20% |
Table 4: LOD and LOQ
| Parameter | New HPLC-UV Method (µg/mL) | Alternative HPLC-UV Method (µg/mL) | GC-FID Method (µg/mL) |
| Limit of Detection (LOD) | 0.3 | 0.8 | 1.5 |
| Limit of Quantitation (LOQ) | 1.0 | 2.5 | 5.0 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Specificity
To assess the specificity of the method, a solution of this compound was spiked with potential impurities and degradation products. The spiked sample was analyzed to ensure that the peak for this compound was well-resolved from all other peaks, demonstrating the method's ability to unequivocally assess the analyte in the presence of other components.
Linearity and Range
A series of standard solutions of this compound were prepared at concentrations ranging from 1 to 100 µg/mL. Each solution was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the linearity was evaluated by the correlation coefficient of the linear regression analysis.
Accuracy
The accuracy of the method was determined by recovery studies. A known amount of this compound was added to a placebo mixture at three different concentration levels (low, mid, and high). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated to assess the accuracy.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound (50 µg/mL) were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a second day by a different analyst to assess the intermediate precision. The %RSD was calculated for the combined data from both days.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the new HPLC-UV method was evaluated by introducing small, deliberate variations to the method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C) The system suitability parameters were checked after each variation to ensure they remained within the acceptable limits.
Mandatory Visualizations
References
A Comparative Analysis of 2-Hydroxyisonicotinic Acid and Nicotinic Acid for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and experimental evaluation of 2-hydroxyisonicotinic acid and its well-established counterpart, nicotinic acid.
This guide offers a detailed comparative study of this compound and nicotinic acid, providing researchers, scientists, and drug development professionals with a comprehensive overview of their respective characteristics. While nicotinic acid, also known as niacin or vitamin B3, is a widely studied compound with established therapeutic applications, this compound is a derivative with emerging interest, primarily as a scaffold in the synthesis of novel bioactive molecules. This comparison aims to present the current state of knowledge on both compounds, supported by available experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of this compound and nicotinic acid is crucial for their application in research and development. The following table summarizes their key characteristics.
| Property | This compound | Nicotinic Acid |
| Molecular Formula | C₆H₅NO₃ | C₆H₅NO₂ |
| Molar Mass | 139.11 g/mol | 123.11 g/mol |
| Melting Point | ~300 °C | 236-239 °C[1] |
| IUPAC Name | 2-oxo-1,2-dihydropyridine-4-carboxylic acid | Pyridine-3-carboxylic acid[1] |
| Appearance | White to orange to green powder/crystal | White crystalline powder[2] |
| Solubility in Water | Data not readily available | 18 g/L |
| Acidity (pKa) | Data not readily available | 2.0, 4.85 |
Biological Activities and Therapeutic Potential
Nicotinic acid is a well-documented bioactive molecule with a broad spectrum of physiological effects. In contrast, the biological profile of this compound is less characterized, with current research primarily focusing on its utility as a chemical intermediate.
Nicotinic Acid: A Multifaceted Therapeutic Agent
Nicotinic acid is an essential B vitamin vital for various metabolic processes.[3] In pharmacological doses, it functions as a potent lipid-lowering agent, effectively reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol.[4][5] This lipid-modifying effect is primarily attributed to its ability to inhibit the release of free fatty acids from adipose tissue.[3]
Beyond its role in lipid metabolism, nicotinic acid has demonstrated anti-inflammatory properties.[6] Studies have shown its ability to reduce levels of inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α).[6] Furthermore, nicotinic acid has been investigated for its potential neuroprotective effects.[7]
This compound: A Building Block for Bioactive Molecules
Direct experimental data on the biological activities of this compound are limited in publicly available literature. Its primary significance currently lies in its role as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of this compound have been explored for their antimicrobial and anti-inflammatory activities. However, it is important to note that the activities of these derivatives cannot be directly attributed to the parent compound. One study investigating the isomers of nicotinic acid found that isonicotinic acid was devoid of the anti-inflammatory and antinociceptive activities observed with nicotinic acid, which may suggest a similar lack of direct activity for its 2-hydroxy derivative.[8]
Signaling Pathways
The mechanisms of action for nicotinic acid are well-defined, primarily involving the G-protein coupled receptor 109A (GPR109A). The signaling pathways for this compound remain unelucidated due to a lack of research in this area.
Nicotinic Acid Signaling via GPR109A
Nicotinic acid exerts its primary effects by activating the GPR109A receptor, which is highly expressed in adipocytes and immune cells.[9] Activation of GPR109A initiates a cascade of intracellular events, as depicted in the diagram below.
Experimental Workflow: Investigating Receptor Binding
A common method to assess the interaction of a compound with a receptor is a radioligand binding assay. The following workflow outlines a typical procedure for a GPR109A binding assay.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the biological activities of nicotinic acid and potentially applicable to the study of this compound.
1. Radioligand Binding Assay for GPR109A Receptor
-
Objective: To determine the binding affinity of test compounds to the GPR109A receptor.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human GPR109A receptor.
-
Radioligand: [³H]-Nicotinic acid.
-
Test compounds: this compound and nicotinic acid.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled nicotinic acid.
-
Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. In Vitro Anti-inflammatory Assay: COX and LOX Inhibition
-
Objective: To assess the potential of test compounds to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key mediators of inflammation.
-
Materials:
-
COX-1 and COX-2 enzyme preparations.
-
5-LOX enzyme preparation.
-
Arachidonic acid (substrate).
-
Test compounds: this compound and nicotinic acid.
-
Appropriate buffers and detection reagents (specific to the assay kit used).
-
-
Procedure (General):
-
Pre-incubate the enzyme (COX-1, COX-2, or 5-LOX) with the test compound or vehicle at various concentrations.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specified time at an optimal temperature.
-
Stop the reaction and measure the product formation (e.g., prostaglandins for COX, leukotrienes for LOX) using a suitable detection method (e.g., ELISA, spectrophotometry, or fluorometry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the test compound that causes 50% inhibition of the enzyme activity.
-
3. Antimicrobial Susceptibility Testing: Broth Microdilution Method
-
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against various microbial strains.
-
Materials:
-
Bacterial or fungal strains of interest.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compounds: this compound and nicotinic acid, dissolved in a suitable solvent (e.g., DMSO).
-
96-well microtiter plates.
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include positive (microbe and broth only) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for microbial growth.
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Conclusion
This comparative guide highlights the significant differences between this compound and nicotinic acid. Nicotinic acid is a well-characterized compound with established therapeutic benefits in lipid management and potential anti-inflammatory effects, mediated primarily through the GPR109A receptor. In contrast, this compound remains largely unexplored in terms of its direct biological activities. Its current value lies in its application as a synthetic intermediate for the development of novel compounds.
For researchers and drug development professionals, this guide underscores the extensive body of knowledge available for nicotinic acid, providing a solid foundation for further studies and clinical applications. For this compound, this comparison reveals a significant knowledge gap and presents an opportunity for future research to explore its potential biological activities and mechanisms of action, which may unveil novel therapeutic avenues. The provided experimental protocols offer a starting point for such investigations.
References
- 1. jddtonline.info [jddtonline.info]
- 2. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid attenuates amyloid β1-42-induced mitochondrial dysfunction and inhibits the mitochondrial pathway of apoptosis in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Hydroxyisonicotinic Acid and its Amide Counterpart
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological activity between a lead compound and its derivatives is paramount. This guide provides a comparative overview of the reported biological activities of 2-hydroxyisonicotinic acid and its corresponding amide, 2-hydroxyisonicotinamide. Due to a lack of direct comparative studies, this guide synthesizes available data on closely related compounds to infer potential activities and highlights areas for future research.
Executive Summary
Derivatives of nicotinic acid and isonicotinic acid are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties. While this compound is a known metabolite, direct and comparative data on the biological activity of it and its simple amide, 2-hydroxyisonicotinamide, are scarce in publicly available literature. This guide presents the available data on related compounds to provide a preliminary comparison and outlines standard experimental protocols for evaluating the biological activities of such compounds.
Data Presentation: A Look at Antimicrobial Properties
| Compound | Organism | Minimum Inhibitory Concentration (MIC) |
| 2-Hydroxynicotinoid* | Staphylococcus aureus | 402.50 µg/mL |
| Escherichia coli | 402.50 µg/mL | |
| 2-Hydroxyisonicotinamide | - | No data available |
*Data from a study on a Schiff base derived from 2-hydroxynicotinaldehyde, not this compound.
Note: The provided MIC values for the "2-hydroxynicotinoid" should be interpreted with caution as they pertain to the aldehyde derivative, not the carboxylic acid. The lack of data for 2-hydroxyisonicotinamide underscores a significant gap in the current research landscape.
Experimental Protocols
To facilitate further research and a direct comparison, the following are detailed methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
1. Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound or 2-hydroxyisonicotinamide) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Research Workflow
The following diagram illustrates a general workflow for the initial screening of the biological activity of novel or understudied compounds.
Caption: A generalized workflow for the synthesis, characterization, and biological screening of chemical compounds.
Concluding Remarks and Future Directions
The current body of scientific literature lacks a direct and comprehensive comparison of the biological activities of this compound and 2-hydroxyisonicotinamide. While derivatives of the parent nicotinic and isonicotinic acids show promise in various therapeutic areas, the specific contributions of the 2-hydroxy substitution in both the acid and amide forms remain to be elucidated.
Future research should focus on the direct, head-to-head comparison of these two compounds in a variety of biological assays, including antimicrobial, antifungal, and cytotoxic evaluations. Such studies are crucial for understanding the structure-activity relationship and for guiding the rational design of more potent and selective therapeutic agents. The experimental protocols and workflow provided in this guide offer a foundational framework for initiating such investigations.
A Comparative Spectroscopic Analysis of 2-Hydroxyisonicotinic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for 2-hydroxyisonicotinic acid and its key analogs: 2-chloroisonicotinic acid, 2-aminoisonicotinic acid, and 2-methoxyisonicotinic acid. The information presented is intended to aid in the identification, characterization, and development of new therapeutic agents based on this scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (NMR, IR, and Mass Spectrometry) for this compound and its selected analogs. This data is crucial for confirming the structure and purity of these compounds.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ | 11.4 (br s, 1H, OH), 7.6 (d, 1H), 6.4 (d, 1H), 6.3 (s, 1H) | 165.0, 163.8, 141.5, 118.2, 106.9 |
| 2-Chloroisonicotinic acid | DMSO-d₆ | 13.8 (br s, 1H, COOH), 8.6 (d, 1H), 7.9 (s, 1H), 7.8 (d, 1H) | 165.2, 151.5, 150.8, 141.2, 122.9, 121.4 |
| 2-Aminoisonicotinic acid | DMSO-d₆ | 7.9 (d, 1H), 6.8 (s, 1H), 6.6 (d, 1H), 6.5 (br s, 2H, NH₂) | 168.2, 159.8, 151.3, 138.5, 109.8, 107.2 |
| 2-Methoxyisonicotinic acid | CDCl₃ | 8.2 (d, 1H), 7.2 (s, 1H), 7.0 (d, 1H), 4.0 (s, 3H, OCH₃) | 166.5, 164.2, 148.5, 118.0, 110.9, 53.8 |
Table 2: IR Spectroscopic Data
Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. Data is presented in wavenumbers (cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | 3400-2500 (br, O-H stretch of COOH), 1710 (C=O stretch of COOH), 1640 (C=O stretch of pyridone), 1600, 1550 (C=C and C=N stretching) |
| 2-Chloroisonicotinic acid | 3300-2500 (br, O-H stretch of COOH), 1725 (C=O stretch of COOH), 1580, 1550 (C=C and C=N stretching), 780 (C-Cl stretch) |
| 2-Aminoisonicotinic acid | 3450, 3340 (N-H stretching), 3200-2500 (br, O-H stretch of COOH), 1680 (C=O stretch of COOH), 1620, 1580 (C=C and C=N stretching) |
| 2-Methoxyisonicotinic acid | 3300-2500 (br, O-H stretch of COOH), 2950 (C-H stretch of OCH₃), 1720 (C=O stretch of COOH), 1600, 1560 (C=C and C=N stretching), 1250 (C-O stretch) |
Table 3: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₆H₅NO₃ | 139.11 | 139 (M⁺), 122 (M-OH)⁺, 94 (M-COOH)⁺ |
| 2-Chloroisonicotinic acid | C₆H₄ClNO₂ | 157.56 | 157/159 (M⁺, Cl isotope pattern), 140/142 (M-OH)⁺, 112/114 (M-COOH)⁺ |
| 2-Aminoisonicotinic acid | C₆H₆N₂O₂ | 138.12 | 138 (M⁺), 121 (M-OH)⁺, 93 (M-COOH)⁺ |
| 2-Methoxyisonicotinic acid | C₇H₇NO₃ | 153.13 | 153 (M⁺), 138 (M-CH₃)⁺, 122 (M-OCH₃)⁺, 108 (M-COOH)⁺ |
Experimental Protocols
Standard protocols for the acquisition of the spectroscopic data presented above are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
¹³C NMR Acquisition: The ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the solvent peak.
-
Data Processing: The raw data was processed using MestReNova software, involving Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples were analyzed directly using a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the sample was placed on the ATR crystal.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the final IR spectrum.
UV-Visible Spectroscopy
-
Sample Preparation: A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 10 mL of a suitable solvent (e.g., ethanol, methanol). This stock solution was then serially diluted to obtain concentrations in the range of 1-10 µg/mL.
-
Instrumentation: UV-Vis absorption spectra were recorded on a Shimadzu UV-1800 double beam spectrophotometer.
-
Acquisition: The spectra were scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length. The solvent used for sample preparation was also used as the blank.
-
Data Analysis: The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
Mass Spectrometry
-
Sample Preparation: Samples were dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then introduced into the mass spectrometer via direct infusion.
-
Instrumentation: Mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive or negative ion mode.
-
Acquisition Parameters: The capillary voltage was set to 3.0 kV, the sampling cone voltage to 30 V, and the source temperature to 120 °C. The desolvation gas flow was maintained at 600 L/hr at a temperature of 350 °C. Data was acquired over a mass range of m/z 50-500.
-
Data Analysis: The acquired data was processed using MassLynx software to identify the molecular ion and major fragment ions.
Signaling Pathway and Experimental Workflow
Isonicotinic acid derivatives, such as the widely used anti-tuberculosis drug isoniazid, are known to interfere with essential biological pathways in pathogens. The following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.
Caption: Generalized signaling pathway for isonicotinic acid analogs.
The following diagram outlines a typical experimental workflow for the spectroscopic analysis of these compounds.
Caption: Experimental workflow for spectroscopic analysis.
Assessing the Antioxidant Potential of 2-Hydroxyisonicotinic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential antioxidant properties of 2-hydroxyisonicotinic acid against established antioxidant standards. Due to a lack of direct experimental data on this compound in the public domain, this document focuses on the antioxidant activities of structurally related nicotinic acid and hydroxypyridine derivatives. The information presented herein is intended to serve as a foundational resource for researchers interested in the experimental validation of this compound's antioxidant capacity.
Comparative Analysis of Antioxidant Activity
While direct quantitative data for this compound is not currently available, studies on analogous compounds, such as nicotinic acid derivatives and ortho-hydroxypyridine-4-ones, provide insights into their potential antioxidant capabilities. Nicotinic acid itself has been shown to possess potent antioxidant properties by decreasing the production of free fatty acids and lipoproteins[1]. Furthermore, certain nicotinic acid derivatives have demonstrated significant antioxidant potential, with some exhibiting superoxide dismutase (SOD) levels comparable to the standard antioxidant, ascorbic acid[2].
Research on ortho-hydroxypyridine-4-ones has indicated that these compounds can act as effective radical scavengers in the DPPH free radical scavenging assay and have strong iron-chelating abilities[3]. The antioxidant activity of these related compounds suggests that this compound may also exhibit valuable antioxidant properties, warranting further experimental investigation.
Below is a summary of the reported antioxidant activities for various nicotinic acid derivatives and related compounds against standard antioxidants. This table is intended to provide a comparative context for the potential efficacy of this compound.
| Compound/Standard | Assay | IC50 / Activity | Reference |
| Nicotinic Acid Derivatives | |||
| Compound 5c (a novel derivative) | SOD-like activity | Comparable to Ascorbic Acid | [2] |
| Nicotinic Acid Amides (NCA1-7) | DPPH Assay | IC50: 0.202 - 1.297 mM | |
| Nicotinic Acid Amides (NCA1-7) | ABTS Assay | IC50: 0.107 - 0.365 mM | |
| Ortho-Hydroxypyridine-4-ones | |||
| Compound Va, Vb, Ve | DPPH Assay | Best radical scavengers in the series | [3] |
| Compound Vb | H2O2 Scavenging | Most potent in the series | [3] |
| Standard Antioxidants | |||
| Ascorbic Acid | DPPH Assay | IC50: ~5-10 µg/mL (typical) | [4] |
| Trolox | DPPH Assay | IC50: ~5-15 µg/mL (typical) | [4] |
| Gallic Acid | DPPH Assay | IC50: ~1-5 µg/mL (typical) | [5] |
| Ascorbic Acid | ABTS Assay | IC50: ~2-8 µg/mL (typical) | [5] |
| Trolox | ABTS Assay | IC50: ~2-10 µg/mL (typical) | [5] |
| Gallic Acid | ABTS Assay | IC50: ~1-4 µg/mL (typical) | [5] |
Note: IC50 values for standard antioxidants can vary depending on specific experimental conditions.
Experimental Protocols
To facilitate the investigation of this compound's antioxidant properties, detailed methodologies for three standard in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound and standard antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a blank (solvent + methanol) and a control (DPPH solution + solvent).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of this compound and standard antioxidants as described for the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.
Methodology:
-
Reagent Preparation (FRAP Reagent):
-
Prepare the following solutions:
-
300 mM acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Sample Preparation: Prepare serial dilutions of this compound and standard antioxidants (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add 20 µL of each sample dilution to 180 µL of the FRAP working solution in a 96-well microplate.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizing Experimental and Biological Pathways
To further aid in the conceptualization of the experimental and biological contexts, the following diagrams are provided.
Caption: Experimental workflow for assessing antioxidant properties.
Caption: The Nrf2 signaling pathway in antioxidant response.
References
- 1. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 2-Hydroxyisonicotinic Acid and its Analogs in Iron Chelation Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxyisonicotinic acid and its derivatives as iron chelating agents, with a focus on their performance against other established alternatives. The information presented is collated from peer-reviewed studies and is intended to support research and development in the field of iron chelation therapy.
Superior Iron Chelation Potential of a this compound Derivative
Recent studies have highlighted the potential of this compound analogs as highly effective iron chelators. A key derivative, 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one, which is a tautomeric form of this compound, has demonstrated superior iron (Fe³⁺) binding affinity compared to the clinically used iron chelator, deferiprone.
The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration under physiological conditions (pH 7.4). A higher pFe³⁺ value indicates a stronger affinity for iron.
| Compound | pFe³⁺ Value | Reference |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | 22.0 | [1][2] |
| Deferiprone | 20.6 | [1][2] |
This enhanced iron chelating property suggests that this compound derivatives could be effective at lower concentrations, potentially reducing the risk of side effects associated with higher drug doses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of hydroxypyridinone-based iron chelators.
Determination of Iron Chelation Efficacy (pFe³⁺) by Spectrophotometric Titration
This method is used to determine the iron binding affinity of a chelator.
Principle: The formation of an iron-chelator complex results in a change in the solution's absorbance spectrum. By titrating a solution of the chelator with a standardized iron solution at a constant pH and temperature, the stability constants of the iron-chelator complexes can be calculated, from which the pFe³⁺ value is derived.
Methodology:
-
Preparation of Solutions:
-
Prepare stock solutions of the chelator (e.g., 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one), ferric chloride (FeCl₃), and a suitable buffer (e.g., HEPES) at a constant ionic strength (e.g., 0.1 M KCl).
-
-
Titration:
-
In a temperature-controlled vessel (e.g., 25°C), place a known volume and concentration of the chelator solution buffered to pH 7.4.
-
Incrementally add a standardized solution of FeCl₃ to the chelator solution.
-
-
Data Acquisition:
-
After each addition of the iron solution, record the full UV-Vis absorbance spectrum of the solution.
-
-
Data Analysis:
-
Use specialized software to analyze the changes in absorbance at various wavelengths to calculate the stability constants (β) of the iron-chelator complexes.
-
The pFe³⁺ is then calculated using the formula: pFe³⁺ = -log[Fe³⁺]free under defined conditions of total iron and total ligand concentrations.
-
In Vivo Iron Chelation Efficacy in an Iron-Overloaded Mouse Model
This protocol assesses the ability of a chelator to remove excess iron from the body in a living organism.
Principle: Iron-overloaded mice are treated with the chelating agent, and the amount of iron excreted in urine and feces is measured. The efficacy is often determined by measuring the excretion of a radioisotope of iron (⁵⁹Fe).
Methodology:
-
Induction of Iron Overload:
-
Mice are rendered iron-overloaded by administering parenteral iron supplements, such as iron dextran, over a period of time.
-
-
Radioisotope Administration:
-
A tracer dose of ⁵⁹Fe, typically as ⁵⁹Fe-ferric citrate, is administered to the iron-overloaded mice. The radioisotope distributes and incorporates into the body's iron stores.
-
-
Chelator Administration:
-
The test chelator (e.g., 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one) and a control chelator (e.g., deferiprone) are administered to different groups of mice, typically orally or via injection. A control group receives a vehicle solution.
-
-
Sample Collection:
-
Urine and feces from each mouse are collected over a specified period (e.g., 24-48 hours) using metabolic cages.
-
-
Measurement of Iron Excretion:
-
The amount of ⁵⁹Fe in the collected urine and feces is quantified using a gamma counter.
-
-
Data Analysis:
-
The total ⁵⁹Fe excretion for each treatment group is calculated and compared to the control group to determine the efficacy of the chelator in promoting iron removal.
-
Proposed Mechanism of Action and Signaling Pathway
Iron chelators like this compound derivatives are believed to exert their therapeutic effect by binding to the labile iron pool within the body, thereby preventing iron from participating in harmful redox reactions and facilitating its excretion. This action is expected to influence the systemic regulation of iron homeostasis, primarily through the hepcidin-ferroportin axis.
Hepcidin , a peptide hormone produced by the liver, is the master regulator of systemic iron balance. It functions by binding to ferroportin , the sole known cellular iron exporter, leading to its internalization and degradation. This process reduces the amount of iron released into the bloodstream from intestinal enterocytes, macrophages, and hepatocytes.
By reducing the amount of circulating and stored iron, it is hypothesized that this compound and its analogs could lead to a downregulation of hepcidin expression as the body senses a decrease in iron levels. This, in turn, would lead to increased ferroportin on cell surfaces, promoting further iron export and removal. Some studies have shown that hydroxypyridinone iron chelators can lead to a decrease in ferroportin mRNA expression in certain cell types[3].
Below is a diagram illustrating the proposed interaction of a this compound-based chelator with the hepcidin-ferroportin signaling pathway.
Caption: Proposed mechanism of this compound chelator on the hepcidin-ferroportin axis.
Experimental Workflow for Chelator Efficacy Testing
The development and evaluation of new iron chelators typically follow a structured workflow, from initial in vitro screening to in vivo efficacy and safety assessment.
Caption: A typical experimental workflow for the development and evaluation of an iron chelator.
References
- 1. Hydroxypyridinone-Based Iron Chelators with Broad-Ranging Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxyisonicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxyisonicotinic acid scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of various therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data and detailed experimental protocols.
I. Antimicrobial Activity of this compound Derivatives
Derivatives of this compound, particularly when combined with other bioactive moieties like isoniazid, have shown notable antibacterial properties. The formation of Schiff bases from 2-hydroxynicotinaldehyde and isonicotinic acid hydrazide has been a key strategy in enhancing antimicrobial efficacy.
Data Presentation: Antibacterial Activity
The following table summarizes the minimum inhibitory concentrations (MIC) of a synthesized isoniazid/2-hydroxynicotinoid Schiff base compound compared to its parent compounds against common bacterial strains.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Isoniazid | 402.50 | 402.50 | [1][2] |
| 2-Hydroxynicotinoid | 402.50 | 402.50 | [1][2] |
| Isoniazid/2-hydroxynicotinoid Schiff base | 201.25 | 100.63 | [1][2] |
Structure-Activity Relationship Insights
The Schiff base derivative, formed by the condensation of isoniazid and a 2-hydroxy nicotinoid compound, exhibits significantly enhanced antibacterial activity.[1][2] This suggests that the imine linkage (C=N) is crucial for the improved biological effect. The mechanism of action is believed to involve the disruption of the bacterial cell membrane, leading to cell death.[1][2] The increased potency against E. coli, a Gram-negative bacterium, is particularly noteworthy.
Experimental Protocols
Synthesis of Isoniazid/2-hydroxynicotinoid Schiff Base
A common synthetic route involves the condensation reaction between isonicotinic acid hydrazide (isoniazid) and a 2-hydroxy nicotinoid compound.[1][2]
-
Dissolution: Isonicotinic acid hydrazide is dissolved in a suitable solvent, such as water.
-
Addition of Aldehyde: The 2-hydroxy nicotinoid compound is added to the solution.
-
Reaction Conditions: The reaction mixture is maintained at a specific temperature (e.g., 40°C in a water bath) to facilitate the Schiff base formation.
-
Characterization: The structure of the resulting compound is confirmed using analytical techniques such as FT-IR, 1H NMR, DSC, XRD, and XPS.[1][2]
Antimicrobial Screening (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using standard microdilution or agar dilution methods.[1]
-
Preparation of Inoculum: Bacterial strains (S. aureus and E. coli) are cultured to a specific density.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Observation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Inhibition of the COX-2 pathway.
III. Conclusion
The this compound framework provides a fertile ground for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to significant enhancements in both antimicrobial and anti-inflammatory activities. For antimicrobial applications, the formation of Schiff bases appears to be a promising strategy. In the context of anti-inflammatory drug design, substitutions on the isonicotinoyl moiety that optimize interactions with the COX-2 enzyme are key to improving potency. Further research focusing on the synthesis and evaluation of a wider range of derivatives will undoubtedly uncover new lead compounds with improved therapeutic profiles.
References
Safety Operating Guide
Personal protective equipment for handling 2-Hydroxyisonicotinic Acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Hydroxyisonicotinic Acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the first line of defense against exposure. The level of protection required depends on the scale and nature of the handling procedure.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields (EN166 compliant) or chemical safety goggles. A face shield is recommended when handling larger quantities.[4][5] | To protect against dust particles and splashes that can cause serious eye irritation.[3] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile, Neoprene). Gloves must be inspected for integrity before each use.[4][6] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | A standard laboratory coat is mandatory for all handling procedures. For larger quantities or when there is a significant risk of spillage, an impervious apron or chemical-resistant suit should be worn.[4] | To protect the skin from accidental contact and contamination of personal clothing. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area or a chemical fume hood.[1][7] If dust generation is unavoidable or ventilation is inadequate, a NIOSH-approved particulate respirator is necessary.[7] | To prevent inhalation of dust, which may cause respiratory tract irritation.[3] |
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedure
Objective: To safely handle solid this compound in a laboratory setting.
Methodology:
-
Preparation:
-
Ensure the work area (preferably a certified chemical fume hood) is clean and uncluttered.
-
Confirm that an emergency eyewash station and safety shower are accessible.[1]
-
Assemble all necessary equipment (spatula, weighing paper, container, etc.) before handling the chemical.
-
Don the appropriate PPE as determined by the workflow above (minimum: lab coat, safety glasses, and nitrile gloves).
-
-
Handling:
-
Carefully open the container to avoid creating airborne dust.
-
Use a spatula to transfer the required amount of the solid. Perform this action slowly and close to the work surface to minimize dust generation.[1][4]
-
If any dust is generated, ensure the fume hood sash is at the appropriate height to capture it.
-
-
Post-Handling:
-
Clean all equipment that came into contact with the chemical.
-
Wipe down the work surface with a damp cloth to collect any residual dust.
-
Properly dispose of all contaminated materials (see Section 5).
-
Doff PPE in the correct order to prevent cross-contamination (gloves first, then lab coat, then eye protection).
-
Wash hands thoroughly with soap and water after removing gloves.[3]
-
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an exposure or spill.
Table 3: First Aid and Emergency Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. If eye irritation persists, seek immediate medical attention from an ophthalmologist.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[1] If the person feels unwell, call a POISON CENTER or doctor. |
| Ingestion | Rinse the mouth with water. Immediately make the victim drink water (two glasses at most).[6] Seek medical attention.[1][6] |
| Small Spill | For small spills, avoid dust formation.[1] Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[4] Clean the affected area thoroughly. |
| Large Spill | Evacuate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing. Prevent the chemical from entering drains. Contact your institution's environmental health and safety department. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Procedure:
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and cleaning materials, must be considered contaminated.
-
Place these items in a sealed, labeled waste bag or container.
-
Dispose of this container as chemical waste in accordance with institutional and regulatory guidelines.
-
-
Empty Containers:
-
Handle uncleaned, empty containers as you would the product itself.
-
Rinse the container three times with a suitable solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Once decontaminated, the container can be disposed of or recycled according to your institution's policies.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
